Product packaging for 6-Bromothiochroman-4-one(Cat. No.:CAS No. 13735-13-2)

6-Bromothiochroman-4-one

Numéro de catalogue: B177317
Numéro CAS: 13735-13-2
Poids moléculaire: 243.12 g/mol
Clé InChI: SBNPYDJTVGRDAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromothiochroman-4-one is a brominated thiochromanone derivative that serves as a versatile building block in medicinal chemistry, particularly for constructing compounds with potential anti-infective properties . The thiochromen-4-one scaffold is recognized as a special allosteric modulator that can interact with the binding pocket of vital parasite enzymes, such as trypanothione reductase . This enzyme is a highly selective biological target for developing novel therapies against tropical diseases including malaria, leishmaniasis, and trypanosomiasis . Structure-Activity Relationship (SAR) studies indicate that introducing electron-withdrawing substituents, such as bromine at the 6th position of the thiochromanone core, is a key molecular modification that can significantly enhance bioactivity and potency . This makes this compound a valuable intermediate for synthesizing compounds evaluated against parasitic diseases, with some derivatives demonstrating effective disruption of important metabolic pathways in parasites . Furthermore, research into thiochromane derivatives shows promising antibacterial activities, highlighting the broader potential of this sulfur-containing heterocycle in antimicrobial development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrOS B177317 6-Bromothiochroman-4-one CAS No. 13735-13-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPYDJTVGRDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553197
Record name 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13735-13-2
Record name 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13735-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromothiochroman-4-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document outlines a robust and well-established synthetic pathway, details the necessary experimental protocols, and presents a thorough analysis of its key characterization data.

Introduction

This compound, with the IUPAC name 6-bromo-2,3-dihydro-4H-1-benzothiopyran-4-one, is a sulfur-containing heterocyclic compound. Its structure, featuring a bromine substituent on the aromatic ring, makes it an attractive starting material for the synthesis of a variety of more complex molecules with potential biological activities. The thiochroman-4-one scaffold is a key component in numerous pharmacologically active compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process starting from commercially available 4-bromothiophenol and 3-chloropropionic acid. The first step is a nucleophilic substitution to form the intermediate, 3-(4-bromophenylthio)propanoic acid. The subsequent step is an intramolecular Friedel-Crafts acylation to yield the target compound.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation 4-Bromothiophenol 4-Bromothiophenol Intermediate 3-(4-Bromophenylthio)propanoic acid 4-Bromothiophenol->Intermediate 1. NaOH, H2O 2. 3-Chloropropionic acid 3. HCl (acidification) 3-Chloropropionic_acid 3-Chloropropionic_acid NaOH NaOH Final_Product This compound Intermediate->Final_Product Polyphosphoric Acid (PPA) Heat PPA PPA

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-Bromophenylthio)propanoic Acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol (10.0 g, 52.9 mmol) in a solution of sodium hydroxide (4.23 g, 105.8 mmol) in 100 mL of water.

  • To the resulting solution, add 3-chloropropionic acid (5.74 g, 52.9 mmol).

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a white precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-bromophenylthio)propanoic acid as a white solid.

Step 2: Synthesis of this compound

  • Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add 3-(4-bromophenylthio)propanoic acid (10.0 g, 38.3 mmol) to the hot PPA.

  • Continue stirring the mixture at 90 °C for 2 hours.

  • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford this compound as a crystalline solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Physical Properties
PropertyValue
Molecular FormulaC₉H₇BrOS
Molecular Weight243.12 g/mol [1]
AppearanceOff-white to pale yellow crystalline solid
Melting PointExpected to be in the range of 90-100 °C
CAS Number13735-13-2[1][2]
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The aliphatic region will show two triplets corresponding to the two methylene groups of the dihydropyranone ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.15d1HH-5
~ 7.50dd1HH-7
~ 7.35d1HH-8
~ 3.25t2H-CH₂-S-
~ 2.95t2H-CH₂-C=O

Note: Predicted chemical shifts are based on the spectrum of the unsubstituted thiochroman-4-one and known substituent effects. Spectra should be recorded in CDCl₃.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 195C=O (C-4)
~ 138Ar-C (quaternary)
~ 135Ar-C (quaternary)
~ 132Ar-CH
~ 130Ar-CH
~ 128Ar-CH
~ 118Ar-C-Br
~ 40-CH₂-C=O (C-3)
~ 26-CH₂-S- (C-2)

Note: Predicted chemical shifts are based on general values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group and the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1680StrongC=O stretch (ketone)
~ 1580, 1470Medium-StrongAromatic C=C stretch
~ 820StrongC-H out-of-plane bend (1,2,4-trisubstituted)
~ 680MediumC-S stretch

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom.

m/zRelative Intensity (%)Assignment
244~98[M+2]⁺
242100[M]⁺
214/216[M - CO]⁺
185/187[M - CO - C₂H₄]⁺
134[M - Br - CO]⁺

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (4-Bromothiophenol, 3-Chloropropionic acid) Step1 S-Alkylation Start->Step1 Intermediate 3-(4-Bromophenylthio)propanoic acid Step1->Intermediate Step2 Intramolecular Friedel-Crafts Acylation Intermediate->Step2 Crude Crude Product Step2->Crude Purification Recrystallization Crude->Purification Final Pure this compound Purification->Final MP Melting Point Final->MP NMR NMR (¹H, ¹³C) Final->NMR IR IR Spectroscopy Final->IR MS Mass Spectrometry Final->MS Analysis Data Analysis and Structure Confirmation MP->Analysis NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for synthesis and characterization.

Safety Information

  • 4-Bromothiophenol: Toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • 3-Chloropropionic acid: Corrosive. Avoid contact with skin and eyes.

  • Polyphosphoric acid (PPA): Corrosive and reacts violently with water when hot. Handle with care.

  • This compound: May cause skin and eye irritation.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. The methodologies and data presented are based on established chemical principles and analogous reactions, offering a solid foundation for researchers in the field.

References

6-Bromothiochroman-4-one CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromothiochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, synthetic methodologies, and potential biological activities, with a focus on its antimicrobial properties.

Chemical Identity and Properties

This compound is a sulfur-containing heterocyclic compound. Its core structure, thiochroman-4-one, is a recognized scaffold in the development of various therapeutic agents. The presence of a bromine atom at the 6-position is anticipated to modulate its biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 13735-13-2[1]
IUPAC Name 6-bromo-2,3-dihydrothiochromen-4-one[1]
Molecular Formula C₉H₇BrOS[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 243.12 g/mol PubChem[1]
Monoisotopic Mass 241.94010 DaPubChem[1]
Topological Polar Surface Area 42.4 ŲPubChem[1]
Complexity 195PubChem[1]
XLogP3-AA 2.6PubChem[1]

Synthesis and Experimental Protocols

The synthesis of thiochroman-4-ones, including this compound, can be achieved through the intramolecular cyclization of 3-(arylthio)propanoic acids. A general and efficient one-pot synthesis for the closely related unsaturated analogs, thiochromen-4-ones, has been reported and provides a strong basis for the synthesis of the target compound.

Experimental Protocol: One-Pot Synthesis of Thiochromen-4-ones

This protocol describes the synthesis of 6-Bromothiochromen-4-one, the unsaturated analog of this compound, from 3-(4-bromophenylthio)propanoic acid. This method is expected to be adaptable for the synthesis of the saturated target compound, likely by modifying the cyclization conditions or through a subsequent reduction step.

Materials:

  • 3-(4-bromophenylthio)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Starting Material: The synthesis begins with the preparation of 3-(4-bromophenylthio)propanoic acid. This can be achieved by the reaction of 4-bromothiophenol with 3-chloropropanoic acid in the presence of a base.

  • Cyclization: In a round-bottom flask, 3-(4-bromophenylthio)propanoic acid (1.0 mmol) is dissolved in dichloromethane. Polyphosphoric acid is added to the solution. The reaction mixture is heated to facilitate the intramolecular Friedel-Crafts acylation, leading to the cyclization and formation of the thiochromen-4-one ring system.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched with ice water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 6-Bromothiochromen-4-one.

Note: The synthesis of the saturated this compound may require alternative cyclization agents or a subsequent reduction of the double bond of the thiochromen-4-one.

Below is a DOT script for the logical workflow of the synthesis.

Synthesis Workflow for 6-Bromothiochromen-4-one start Starting Materials: 4-bromothiophenol 3-chloropropanoic acid intermediate 3-(4-bromophenylthio)propanoic acid start->intermediate Base-catalyzed addition cyclization Intramolecular Cyclization (e.g., with PPA) intermediate->cyclization product 6-Bromothiochromen-4-one cyclization->product purification Purification (Column Chromatography) product->purification

Caption: Logical workflow for the synthesis of 6-Bromothiochromen-4-one.

Biological Activity and Potential Applications

The thiochroman-4-one scaffold is a key feature in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties. Derivatives of thiochroman-4-one have been reported to possess antibacterial and antifungal activities.

Antimicrobial Activity

While specific antimicrobial data for this compound is not extensively available, the broader class of bromo-substituted chromone and thiochromanone derivatives has demonstrated significant antimicrobial effects. For instance, various thiochroman-4-one derivatives have shown inhibitory activity against pathogenic bacteria and fungi.

Notably, the closely related 6-bromochromone-3-carbonitrile has been shown to exhibit potent antifungal activity against Candida albicans. Its mechanism of action involves the downregulation of genes responsible for hyphae formation and biofilm development, which are critical virulence factors for this pathogenic yeast. This suggests a potential mechanism of action for this compound.

The proposed antifungal mechanism of action for related bromo-substituted chromones is depicted in the following signaling pathway diagram.

Proposed Antifungal Mechanism of Action compound 6-Bromo-substituted Chromone Derivative target_genes Hypha-forming and Biofilm-related Genes (e.g., TEC1, UME6) compound->target_genes Downregulates upregulated_genes Hyphal Regulator (e.g., UCF1) compound->upregulated_genes Upregulates hyphae Hyphae Formation target_genes->hyphae Promotes biofilm Biofilm Formation target_genes->biofilm Promotes virulence Fungal Virulence hyphae->virulence biofilm->virulence

Caption: Proposed antifungal mechanism for bromo-substituted chromones.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of antimicrobial drug discovery. Its synthesis is accessible through established chemical routes, and the available data on related compounds strongly suggest a potential for significant biological activity. Further investigation into the specific antimicrobial spectrum and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological properties of this intriguing heterocyclic compound.

References

Spectral Data of 6-Bromothiochroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Bromothiochroman-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and utilization in research and development.

Molecular Structure and Properties

This compound is a bicyclic organic compound with the chemical formula C₉H₇BrOS. Its structure consists of a thiochroman core substituted with a bromine atom at the 6-position and a ketone group at the 4-position.

Molecular Weight: 243.12 g/mol Monoisotopic Mass: 241.94010 Da

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
H-5~8.0d1H
H-7~7.5dd1H
H-8~7.3d1H
H-2~3.4t2H
H-3~3.1t2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Carbon Expected Chemical Shift (ppm)
C=O (C-4)~195
C-8a~140
C-4a~135
C-6~130 (C-Br)
C-7~128
C-5~125
C-8~120
C-2~40
C-3~25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone)~1680Strong
C-H (Aromatic)~3100-3000Medium
C-H (Aliphatic)~3000-2850Medium
C-Br~600-500Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion Expected m/z Notes
[M]⁺242, 244Molecular ion peak with a characteristic M+2 peak of similar intensity due to the bromine isotopes.
[M-CO]⁺214, 216Fragment resulting from the loss of a carbonyl group.
[M-Br]⁺163Fragment resulting from the loss of the bromine atom.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

  • Spectrometer: 75 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an EI source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

Workflow for Spectral Data Acquisition

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Spectral_Data_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report Generation

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

The Pharmacological Potential of Thiochromanones: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse biological activities of thiochromanone derivatives, detailing their therapeutic promise in oncology, infectious diseases, and inflammatory conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative bioactivity data, experimental methodologies, and underlying mechanisms of action.

Introduction

Thiochromanones, a class of sulfur-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. Structurally analogous to the well-known chromones, the substitution of the oxygen atom with sulfur in the heterocyclic ring imparts unique physicochemical properties that translate into a broad spectrum of pharmacological activities.[1][2] These derivatives have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Their mechanism of action often involves the modulation of key cellular signaling pathways, such as those involved in apoptosis and inflammation, making them attractive candidates for further drug development.[2][4] This technical guide provides a detailed overview of the primary biological activities of thiochromanone derivatives, supported by quantitative data, experimental protocols, and visual representations of associated cellular pathways and workflows.

Anticancer Activity

Thiochromanone derivatives have shown notable cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is a significant area of research, with studies highlighting their ability to inhibit tumor cell proliferation and induce programmed cell death (apoptosis).[2][5] The mechanisms underlying these effects often involve interference with critical signaling pathways that regulate cell growth and survival.[2]

Quantitative Anticancer Data

The in vitro anticancer efficacy of various thiochromanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for representative thiochromanone derivatives against several human cancer cell lines.

Compound ID/DescriptionCell LineIC50 (µM)Reference
Thiosemicarbazone Derivative (Compound 47)MCF-7 (Breast)0.42[6]
Thiosemicarbazone Derivative (Compound 47)SK-mel-2 (Melanoma)0.58[6]
Thiosemicarbazone Derivative (Compound 47)DU145 (Prostate)0.43[6]
Dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrid (Compound 40)CCRF-CEM (Leukemia)45.79[6]
Pyrazole Derivative (Compound 53)HeLa (Cervical)6.7[2]
Pyrazole Derivative (Compound 53)HL-60 (Leukemia)3.8[2]
Spirochromanone Derivative (Csp 12)MCF-7 (Breast)4.34[7]
Spirochromanone Derivative (Csp 18)MCF-7 (Breast)4.98[7]
Mechanism of Action: Induction of Apoptosis

A primary mechanism through which thiochromanone derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is often mediated through the intrinsic pathway, which involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Thiophene derivatives, structurally related to thiochromanones, have been shown to activate the executioner caspases, Caspase-3 and Caspase-7, leading to the systematic dismantling of the cell.[8]

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Thiochromanone Thiochromanone Derivative Mitochondrion Mitochondrion Thiochromanone->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Cellular Dismantling

Simplified Intrinsic Apoptosis Pathway Induced by Thiochromanones.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][9]

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). The plate is incubated for 24 hours (37°C, 5% CO2) to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiochromanone derivatives in culture medium. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only. The plate is incubated for a specified period, typically 24 to 72 hours.[9]

  • MTT Addition: Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1][9]

  • Solubilization: The medium is carefully removed, and 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals. The plate is often placed on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength (e.g., >650 nm) can be used for background subtraction.[1][10]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add serial dilutions of Thiochromanone Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Aspirate medium & Add Solubilization Buffer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 Value read->analyze end End analyze->end

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

Thiochromanone derivatives exhibit a wide range of antimicrobial activities, showing efficacy against various strains of bacteria and fungi.[2][11] This makes them promising scaffolds for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The potency of antimicrobial agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Spiro pyrrolidine (Compound 8)Bacillus subtilis32[2]
Spiro pyrrolidine (Compound 8)Staphylococcus epidermidis32[2]
Spiro pyrrolidine (Compound 8)Staphylococcus aureus32[2]
Spiro pyrrolidine (Compound 8)Enterococcus faecalis32[2]
Spiro-indoline thiochromane (Compound 17)Candida neoformans8[2]
Spiro-indoline thiochromane (Compound 17)Mucor racemosa6[2]
Benzothiopyranone (Compound 23)Mycobacterium tuberculosis<0.016[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][11][12]

  • Preparation of Antimicrobial Agent: A stock solution of the thiochromanone derivative is prepared. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain 100 µL of the diluted compound.[2]

  • Inoculum Preparation: The test microorganism is cultured on an agar plate for 18-24 hours. Several colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[13]

  • Inoculation: Within 15 minutes of standardization, the prepared inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.[2]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours under ambient air conditions.[2]

  • Interpretation: The MIC is determined as the lowest concentration of the thiochromanone derivative at which there is no visible growth (i.e., the well is clear).[13]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Certain chromone derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14]

Mechanism of Action: Inhibition of the NF-κB Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[14][17] Some chromone-based compounds have been found to inhibit this pathway by preventing the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby blocking its activation.[14]

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates Thiochromanone Thiochromanone Derivative IkBa_p65 IκBα - p65/p50 IKK->IkBa_p65 Phosphorylates p_IkBa_p65 P-IκBα - p65/p50 p65_nuc p65/p50 (Nuclear Translocation) p_IkBa_p65->p65_nuc IκBα Degradation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) p65_nuc->Transcription Induces Thiochromanone->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.

Structure-Activity Relationships (SAR)

The biological activity of thiochromanone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies provide crucial insights for optimizing the potency and selectivity of these compounds.[4][6][18]

Key SAR observations include:

  • Anticancer Activity: For spirochromanone derivatives, the presence of a methyl group at the 6-position of the chromanone ring generally enhances anticancer activity. Furthermore, electron-withdrawing groups, such as chloro- and fluoro-substituents at the para-position of an attached phenyl ring, are favorable for increased potency.[18]

  • Antimicrobial Activity: For thiochromen-4-ones, the presence of a hydroxyl group at the 3-position has been found to be essential for activity against certain bacteria. The introduction of longer alkyl chains can further enhance antibacterial efficacy.[6]

G cluster_R1 Position R¹ (e.g., C6) cluster_R2 Position R² (e.g., C3) cluster_Activity Biological Activity Thiochromanone Thiochromanone Core R1_EDG Electron-Donating Group (e.g., -CH₃) R1_EWG Electron-Withdrawing Group (e.g., -Cl) R2_OH Hydroxyl Group (-OH) R2_Alkyl Alkyl Chain Anticancer Anticancer R1_EDG->Anticancer Increases Potency R1_EWG->Anticancer Increases Potency Antimicrobial Antimicrobial R2_OH->Antimicrobial Essential for Activity R2_Alkyl->Antimicrobial Enhances Efficacy

Structure-Activity Relationship (SAR) Logic Diagram.

Conclusion

Thiochromanone derivatives represent a versatile and promising class of heterocyclic compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The ability to systematically modify their core structure allows for the fine-tuning of their biological activity, as highlighted by SAR studies. Future research should focus on optimizing lead compounds to enhance potency and selectivity, elucidating detailed mechanisms of action for different biological targets, and advancing promising candidates into preclinical and clinical development. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to harnessing the pharmacological potential of the thiochromanone scaffold.

References

The Therapeutic Promise of 6-Bromothiochroman-4-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The thiochroman-4-one core, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. Among its derivatives, 6-Bromothiochroman-4-one emerges as a compound of interest with potential therapeutic applications spanning oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of this compound and its analogs, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties and Synthesis

This compound is a solid, cream-colored powder with the molecular formula C₉H₇BrOS.[1] Its structure, characterized by a bromo-substituted benzene ring fused to a sulfur-containing six-membered ring with a ketone group, provides a unique scaffold for chemical modification and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name6-bromo-2,3-dihydrothiochromen-4-one[2]
CAS Number13735-13-2[1][2]
Molecular FormulaC₉H₇BrOS[1][2]
Molecular Weight243.12 g/mol [2]
Melting Point66.5-75.5 °C[1]
AppearanceCream Powder[1]

A common synthetic route to the related 6-bromothiochromen-4-one involves a one-pot reaction from 3-(4-bromophenylthio)propanoic acid, which can be achieved with a good yield.[3] This can then be subjected to reduction to yield the saturated thiochroman-4-one ring.

Potential Therapeutic Applications

While direct and extensive therapeutic data for this compound is still emerging, the broader class of thiochromanones has demonstrated significant potential in several therapeutic areas. The presence of the bromine atom at the 6-position is a key feature, as halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.

Anticancer Activity

The thiochromanone scaffold is recognized for its potential as an anticancer agent.[4][5] Derivatives of thiochroman-4-one have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines.[5] Compounds containing the thiochromanone skeleton have been noted to exhibit higher anticancer activity in some studies.[5] The proposed mechanisms of action for related compounds often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Antibacterial and Antifungal Activity

Thiochroman-4-one derivatives have shown promise as both antibacterial and antifungal agents.[6][7] The incorporation of various functional groups onto the thiochromanone core has led to the discovery of compounds with potent activity against a range of bacterial and fungal pathogens.[6][7] For instance, certain thiochroman-4-one derivatives have demonstrated significant inhibitory activity against pathogenic bacteria.[6] The mechanism of action for related compounds is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of thiochroman-4-one derivatives, which can be adapted for this compound.

Synthesis of 6-Bromothiochromen-4-one (A Precursor)

A general procedure for the synthesis of 6-halothiochromen-4-ones involves the intramolecular cyclization of 3-(halophenylthio)propanoic acids.[3]

Materials:

  • 3-(4-bromophenylthio)propanoic acid

  • Eaton's reagent (7.7 wt % P₂O₅ in MeSO₃H)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • A solution of 3-(4-bromophenylthio)propanoic acid in dichloromethane is added to Eaton's reagent at room temperature.

  • The reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a stirred mixture of saturated sodium bicarbonate solution and ice.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-bromothiochromen-4-one.[3]

To obtain this compound, a subsequent reduction step would be necessary to saturate the double bond in the heterocyclic ring.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL

  • Positive and negative controls

Procedure:

  • Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

  • Add the adjusted bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB alone).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth).

Visualizing Pathways and Workflows

To better understand the potential mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Further Evaluation synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial moa Mechanism of Action Studies cytotoxicity->moa antimicrobial->moa in_vivo In Vivo Efficacy Models moa->in_vivo

A generalized workflow for the synthesis and biological evaluation of this compound.

potential_anticancer_pathway compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

A putative signaling pathway potentially targeted by this compound in cancer cells.

Future Directions

The therapeutic potential of this compound is an area ripe for further investigation. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wider range of cancer cell lines, bacterial strains, and fungal species to identify its full spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify modifications that enhance potency and selectivity.

  • In Vivo Efficacy and Safety: Progressing the most promising candidates to preclinical animal models to assess their efficacy and safety profiles.

References

The Synthesis and Reactivity of Thiochroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiochroman-4-one and its derivatives represent a significant class of sulfur-containing heterocyclic compounds. Structurally analogous to the well-known chromones, where a sulfur atom replaces the oxygen atom at position 1, these scaffolds have garnered increasing attention in medicinal chemistry and materials science.[1] Their unique chemical properties and diverse biological activities make them valuable precursors for the synthesis of complex heterocyclic systems and potential therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the primary synthetic routes to thiochroman-4-one, its characteristic reactivity, and its applications in drug discovery, with a focus on detailed experimental protocols and clear data presentation.

Synthesis of Thiochroman-4-one

The construction of the thiochroman-4-one core can be achieved through several synthetic strategies. The most prevalent methods involve the intramolecular cyclization of 3-(arylthio)propanoic acid precursors.

Key Synthetic Methodologies

A summary of the primary synthetic routes for thiochroman-4-one is presented in Table 1.

Method Starting Materials Key Reagents & Conditions Yield Reference
Intramolecular Friedel-Crafts Acylation 3-(Arylthio)propanoic acidsPolyphosphoric acid (PPA), heatGood to excellent[4]
Microwave-Assisted Cyclization 3-(Arylthiopropanoic acidsMicrowave irradiationQuantitative[5]
Palladium-Catalyzed Carbonylative Cyclization 2-Iodothiophenol, allene, carbon monoxidePd catalystGood to excellent[5]
Ring Transformation Chiral 5-ylidene-1,3-dioxan-4-ones, 2-bromothiophenoln-BuLiNot specified[5]
One-Pot Synthesis 3-(Arylthio)propanoic acidsPPA, heat (100°C)55-81%[1][4]
Synthetic Workflow for Thiochroman-4-one

The general approach for the synthesis of thiochroman-4-ones, particularly through the widely used intramolecular Friedel-Crafts acylation, is depicted below.

G Thiophenol Thiophenol Derivatives PropanoicAcid 3-(Arylthio)propanoic Acid Thiophenol->PropanoicAcid Michael Addition or Nucleophilic Substitution UnsaturatedAcid α,β-Unsaturated Carboxylic Acid or β-Halopropionic Acid UnsaturatedAcid->PropanoicAcid Thiochromanone Thiochroman-4-one PropanoicAcid->Thiochromanone Intramolecular Friedel-Crafts Acylation (e.g., PPA, H2SO4)

Figure 1: General synthetic scheme for thiochroman-4-one.

Detailed Experimental Protocol: Synthesis of 2-Methylthiochroman-4-one

This protocol is adapted from a procedure involving the reaction of thiophenol with crotonic acid followed by cyclization.[6]

Step 1: Synthesis of 3-(Phenylthio)butanoic Acid

  • To a mixture of crotonic acid (860 mg, 10 mmol) and thiophenol (1.650 g, 15 mmol), add iodine (I₂) (255 mg, 1 mmol, 20 mol%).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a cold saturated solution of sodium thiosulfate (20 mL) to quench the reaction.

  • Extract the mixture with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted starting material.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(phenylthio)butanoic acid.

Step 2: Cyclization to 2-Methylthiochroman-4-one

  • The crude 3-(phenylthio)butanoic acid can be cyclized using a strong dehydrating agent.

  • Add polyphosphoric acid (PPA) (typically 10 times the weight of the starting material) to the crude product in a round-bottom flask.[7]

  • Heat the mixture to 100°C with efficient stirring for 1 hour.[7]

  • Cool the reaction mixture to room temperature and then carefully add crushed ice to decompose the PPA.[7]

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[7]

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Purify the resulting crude thiochroman-4-one by column chromatography on silica gel.[6]

Reactivity of Thiochroman-4-one

The thiochroman-4-one scaffold possesses several reactive sites, including the carbonyl group, the α-methylene protons, the sulfur atom, and the aromatic ring, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.[2][5]

Key Reactions of Thiochroman-4-one

The principal reactions of thiochroman-4-one are summarized in Table 2.

Reaction Type Reagents & Conditions Product(s) Reference
Oxidation (Sulfur) Oxone®, water/ethanolThiochroman-4-one 1,1-dioxide (sulfone)[6]
Oxidation (α-Methylene) Isoamyl nitriteThiochroman-3,4-dione[5]
Dehydrogenation DDQ, PCl₅, or I₂/DMSOThiochromone[6]
Reduction (Carbonyl) Mortierella isabellina(S)-Thiochroman-4-ol[2]
Reduction (Oxime) Raney-Ni/H₂4-Aminothiochromane[2]
Condensation (Claisen) Ethyl formate, NaOMe2-Hydroxymethylenethiochroman-4-one[2]
Reaction with N-Chlorosuccinimide N-Chlorosuccinimide (NCS)3-Chlorothiochroman-4-one, 3-chlorothiochromone, 2,3-dichlorothiochromone[8]
Heterocycle Formation Hydrazine hydratePyrazole derivatives[2]
Heterocycle Formation p-Anisaldehyde, ammonium acetateImidazole derivatives[2]
Reaction Pathways of Thiochroman-4-one

The diverse reactivity of the thiochroman-4-one core allows for the synthesis of various derivatives and fused heterocyclic systems.

G Thiochromanone Thiochroman-4-one Sulfone Thiochroman-4-one 1,1-dioxide Thiochromanone->Sulfone Oxidation (S) Dione Thiochroman-3,4-dione Thiochromanone->Dione Oxidation (α-C) Thiochromone Thiochromone Thiochromanone->Thiochromone Dehydrogenation Alcohol Thiochroman-4-ol Thiochromanone->Alcohol Reduction (C=O) FusedHeterocycles Fused Heterocycles (Pyrazoles, Imidazoles, etc.) Thiochromanone->FusedHeterocycles Condensation & Cyclization

Figure 2: Key reaction pathways of thiochroman-4-one.

Detailed Experimental Protocol: Oxidation to Thiochroman-4-one 1,1-Dioxide

This protocol for the oxidation of the thioether to a sulfone is adapted from a procedure using Oxone®.[6]

  • Dissolve the thiochroman-4-one derivative in a mixture of water and ethanol (3:1 v/v).

  • Add an excess of Oxone® (potassium peroxymonosulfate) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thiochroman-4-one 1,1-dioxide.

Applications in Drug Development

Thiochroman-4-one derivatives have demonstrated a broad spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry.[1][6] The sulfur atom and the overall structure contribute to interactions with various biological targets.

Biological Activities of Thiochroman-4-one Derivatives

The diverse pharmacological properties of this class of compounds are summarized in Table 3.

Biological Activity Specific Derivatives / Modifications Reference
Antileishmanial Derivatives bearing a vinyl sulfone moiety[6][9]
Antifungal 2-(Indole-3-yl)-thiochroman-4-ones; carboxamide derivatives[9]
Antibacterial Spiro pyrrolidines incorporating thiochroman-4-one; carboxamide derivatives[9]
Anticancer Thioflavanones (inhibit cell proliferation, induce apoptosis)[1][3][4]
Antimalarial Carbohydrate-fused thiochroman derivatives[9]
Inhibition of Monoamine Oxidase B (MAO-B) Isoxazole substituted thiochromone S,S-dioxide derivatives[1]
General Antimicrobial Pyrazole and isoxazole derivatives[10]
Thiochroman-4-one as a Pharmacophore

The thiochroman-4-one core serves as a versatile starting point for the development of various biologically active compounds.

G cluster_0 Biological Activities Antileishmanial Antileishmanial Antifungal Antifungal Antibacterial Antibacterial Anticancer Anticancer Antimalarial Antimalarial Thiochromanone Thiochroman-4-one Core Scaffold Thiochromanone->Antileishmanial Thiochromanone->Antifungal Thiochromanone->Antibacterial Thiochromanone->Anticancer Thiochromanone->Antimalarial

Figure 3: The thiochroman-4-one scaffold in drug discovery.

References

6-Bromothiochroman-4-one: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the heterocyclic compounds that have garnered significant attention, the thiochroman-4-one core, and particularly its halogenated derivatives, stands out as a versatile and privileged scaffold. This technical guide provides a comprehensive overview of 6-bromothiochroman-4-one, a key building block that has demonstrated considerable potential in the design of potent anticancer, antibacterial, antifungal, and antiprotozoal agents. This document will delve into the synthesis, biological activities, and mechanisms of action of compounds derived from this promising scaffold, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step in the development of its derivatives. A common and effective method involves a one-pot reaction from 3-(arylthio)propanoic acids. This approach offers the advantages of time and cost savings, increased efficiency, and reduced waste. The general procedure is adaptable to a variety of substrates with both electron-withdrawing and donating groups on the aromatic ring, allowing for the generation of a diverse library of thiochromen-4-ones.

A detailed experimental protocol for the synthesis of 6-bromothiochromen-4-one is provided in the "Experimental Protocols" section of this guide. The process typically involves the reaction of 3-(4-bromophenylthio)propanoic acid, which can be synthesized from 4-bromothiophenol and 3-chloropropanoic acid. The subsequent intramolecular Friedel-Crafts acylation, often facilitated by a strong acid such as polyphosphoric acid, yields the desired this compound.

Biological Activities of this compound Derivatives

The this compound scaffold has been extensively utilized in the development of a wide array of biologically active compounds. The presence of the bromo substituent at the 6-position often enhances the potency and modulates the selectivity of these derivatives.

Anticancer Activity

Derivatives of thiochroman-4-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

Compound/DerivativeCell LineActivity (IC₅₀/GI₅₀)Reference
Thiochromanone-thiosemicarbazone derivativeMCF-7 (Breast)0.42 µM[1]
Thiochromanone-thiosemicarbazone derivativeSK-mel-2 (Melanoma)0.58 µM[1]
Thiochromanone-thiosemicarbazone derivativeDU145 (Prostate)0.43 µM[1]
3-(3-Methoxyphenyl)spiro-[oxirane-2,3'-thiochroman]-4'-oneA-549 (Lung)< 10 µM[1]
Thiochromane fused with 1,3,4-thiadiazoleMCF-7 (Breast)3.25 µM[1]
Thiochromane fused with 1,3,4-thiadiazoleHT29 (Colon)3.12 µM[1]
Thiochromane fused with 1,3,4-thiadiazoleHepG2 (Liver)2.67 µM[1]
Antibacterial Activity

The thiochroman-4-one scaffold has also been a fruitful starting point for the development of novel antibacterial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of essential microbial enzymes and disruption of cellular pathways.

Compound/DerivativeBacteriaActivity (MIC/EC₅₀)Reference
Spiro pyrrolidine with thiochromanoneBacillus subtilis32 µg/mL[1]
Spiro pyrrolidine with thiochromanoneStaphylococcus epidermidis32 µg/mL[1]
Spiro pyrrolidine with thiochromanoneStaphylococcus aureus (ATCC 25923)32 µg/mL[1]
Spiro pyrrolidine with thiochromanoneEnterococcus faecalis32 µg/mL[1]
6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamideXanthomonas oryzae pv. oryzae (Xoo)24 µg/mL[1]
6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamideXanthomonas axonopodis pv. citri (Xac)30 µg/mL[1]
Antifungal Activity

Fungal infections pose a significant threat to human health, and the development of new antifungal agents is a critical area of research. Thiochroman-4-one derivatives have emerged as promising candidates, with some exhibiting potent activity against a range of fungal pathogens. A key target for some of these compounds is N-myristoyltransferase (NMT), an enzyme essential for fungal viability.

Compound/DerivativeFungiActivity (MIC)Reference
2-(Indole-3-yl)-thiochroman-4-one derivativeCandida albicans4 µg/mL[1]
Thiochroman-4-one derivative (NMT inhibitor)Candida albicans0.5 µg/mL[1]
Antiprotozoal Activity

Protozoal diseases, such as leishmaniasis, affect millions of people worldwide, and there is an urgent need for new and effective treatments. Thiochroman-4-one derivatives have shown promising activity against protozoan parasites, including Leishmania panamensis. One of the proposed mechanisms of action is the inhibition of pteridine reductase 1 (PTR1), an enzyme crucial for the parasite's survival.

Compound/DerivativeProtozoaActivity (EC₅₀)Reference
Thiochroman-4-one with vinyl sulfone moietyLeishmania panamensis (intracellular amastigotes)3.24 µM[1]

Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets and modulate key cellular pathways.

Anticancer: Induction of Apoptosis

Many thiochroman-4-one derivatives exert their anticancer effects by inducing apoptosis in cancer cells. This programmed cell death is a tightly regulated process involving a cascade of molecular events. While the precise signaling pathways can vary between different derivatives and cancer cell types, a common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases. The intrinsic, or mitochondrial, pathway of apoptosis is often implicated.

Thiochromanone Thiochromanone Derivative Bax Bax (Pro-apoptotic) Thiochromanone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiochromanone->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Forms pores in mitochondrial membrane Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruits ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activates Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Cleaves and Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by thiochromanone derivatives.

Antifungal: Inhibition of N-Myristoyltransferase (NMT)

N-myristoyltransferase (NMT) is a vital enzyme in fungi, responsible for the attachment of a myristoyl group to the N-terminal glycine of a variety of proteins. This process, known as N-myristoylation, is crucial for protein localization and function. Thiochroman-4-one derivatives have been identified as potent inhibitors of fungal NMT, leading to the disruption of essential cellular processes and ultimately, fungal cell death.

MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT Protein N-terminal Glycine Protein Substrate Protein->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes myristoylation CellDeath Fungal Cell Death Function Proper Protein Function and Localization MyristoylatedProtein->Function Thiochromanone Thiochromanone Inhibitor Thiochromanone->NMT

Caption: Inhibition of N-Myristoyltransferase (NMT) by thiochromanone derivatives.

Antiprotozoal: Inhibition of Pteridine Reductase 1 (PTR1)

Pteridine reductase 1 (PTR1) is a key enzyme in the folate biosynthesis pathway of certain protozoan parasites, such as Leishmania. This enzyme provides a bypass for the dihydrofolate reductase (DHFR) enzyme, a common target for antiparasitic drugs. By inhibiting PTR1, thiochroman-4-one derivatives can disrupt the parasite's ability to produce essential folate cofactors, leading to its death.

Biopterin Biopterin PTR1 Pteridine Reductase 1 (PTR1) Biopterin->PTR1 NADPH NADPH NADPH->PTR1 Tetrahydrobiopterin Tetrahydrobiopterin PTR1->Tetrahydrobiopterin Reduces Folate Folate Metabolism Tetrahydrobiopterin->Folate Thiochromanone Thiochromanone Inhibitor Thiochromanone->PTR1 ParasiteDeath Parasite Death

Caption: Inhibition of Pteridine Reductase 1 (PTR1) by thiochromanone derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and representative biological assays.

Synthesis of 6-Bromothiochromen-4-one

This one-pot synthesis method is adapted from a procedure for synthesizing various thiochromen-4-ones from 3-(arylthio)propanoic acids.

Materials:

  • 3-(4-Bromophenylthio)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add 3-(4-bromophenylthio)propanoic acid (1.0 equivalent) and polyphosphoric acid (PPA).

  • Add a small amount of dichloromethane (DCM) to dissolve the starting material and facilitate mixing with the viscous PPA.

  • Heat the mixture to the boiling point of DCM (approximately 40 °C) to distill off the DCM.

  • Continue to heat the reaction mixture at a higher temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 6-bromothiochromen-4-one.

Start 3-(4-Bromophenylthio)propanoic Acid Reaction Heating (40°C -> 80-100°C) Start->Reaction Reagents PPA, DCM Reagents->Reaction Workup Quench (Ice-water) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography (Silica, EtOAc/Hexanes) Workup->Purification Product 6-Bromothiochromen-4-one Purification->Product

Caption: Workflow for the one-pot synthesis of 6-bromothiochromen-4-one.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antibacterial Activity Assay (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in the growth medium.

  • Prepare serial twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

  • Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37 °C) for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, the absorbance of each well can be measured using a plate reader to quantify bacterial growth.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns. The potent anticancer, antibacterial, antifungal, and antiprotozoal activities observed for various derivatives underscore the significant potential of this scaffold. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the mechanisms of action will be crucial in translating the promise of this compound-based compounds into clinically effective drugs. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery and addressing unmet medical needs.

References

The Pivotal Role of the 6-Position: A Structure-Activity Relationship Analysis of 6-Bromothiochromanones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the structure-activity relationship (SAR) of 6-bromothiochromanones, a class of sulfur-containing heterocyclic compounds with significant therapeutic potential. By analyzing the impact of substitutions at the 6-position of the thiochromanone core, researchers can optimize the design of novel drug candidates with enhanced potency and selectivity for a range of biological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of small molecule therapeutics.

The thiochromanone scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. Strategic modification of this core, particularly at the 6-position with a bromine atom, has been shown to modulate its pharmacological profile. This guide synthesizes findings from various studies to provide a cohesive understanding of the SAR of this promising compound class.

Core Insights into the Structure-Activity Relationship

The substitution at the 6-position of the thiochromanone ring is a critical determinant of biological activity. While direct and extensive SAR studies on a series of 6-bromothiochromanones are not yet prevalent in the literature, valuable insights can be drawn from studies on analogous 6-halothiochromanones, particularly 6-chloro derivatives.

Halogen substitution, in general, has been shown to enhance the bioactivity of the thiochromanone core. For instance, the presence of a chlorine atom at the 6-position has been demonstrated to bolster antibacterial efficacy. This suggests that the electronegativity and steric bulk introduced by a halogen at this position can lead to more favorable interactions with biological targets.

One study highlighted that a thiochromanone derivative bearing a chlorine substituent at the 6-position exhibited potent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri[1]. Another comprehensive review further supports this, noting that a chloro group at the 6-position of the thiochromanone scaffold generally improves antibacterial properties[2].

Furthermore, research on thiochromanone thiosemicarbazone derivatives as cathepsin L inhibitors revealed that both electron-donating and electron-withdrawing groups at the 6-position could maintain strong inhibitory activity[3]. This indicates a degree of tolerance for diverse functionalities at this position, opening avenues for fine-tuning the electronic properties of the molecule to optimize target engagement.

The collective evidence strongly suggests that the 6-bromo substituent is a key pharmacophoric feature, likely influencing the molecule's electronic distribution, lipophilicity, and steric profile, all of which are crucial for target binding and overall biological effect.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of various 6-substituted thiochromanone derivatives, the following table summarizes key quantitative data extracted from the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound ID6-SubstituentOther Key ModificationsBiological Target/ActivityQuantitative Data (EC50/IC50/MIC)Reference
5a -Cl2-carboxamide, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)Antibacterial (Xoo)24 µg/mL[1]
5a -Cl2-carboxamide, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)Antibacterial (Xac)30 µg/mL[1]
10 -Cl4-oxime ether/oxime, 2-carboxamideAntibacterial (Xoo)15 µg/mL[2]
10 -Cl4-oxime ether/oxime, 2-carboxamideAntibacterial (Xoc)19 µg/mL[2]
10 -Cl4-oxime ether/oxime, 2-carboxamideAntibacterial (Xac)23 µg/mL[2]
59 6,7-difluorothiosemicarbazoneCathepsin L Inhibition46 nM[3]

Xoo: Xanthomonas oryzae pv. oryzae; Xac: Xanthomonas axonopodis pv. citri; Xoc: Xanthomonas oryzae pv. oryzicolaby

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 6-substituted thiochromanones, based on published literature.

General Synthesis of 6-Substituted Thiochroman-4-ones

The synthesis of the thiochromanone core often begins with the reaction of a substituted thiophenol with an appropriate acrylic acid derivative. The resulting 3-(phenylthio)propanoic acid is then cyclized to form the thiochroman-4-one. For 6-substituted derivatives, a correspondingly substituted thiophenol is used as the starting material.

A common synthetic route involves the following steps[4]:

  • Thia-Michael Addition: A substituted thiophenol is reacted with an α,β-unsaturated acid (e.g., acrylic acid) in the presence of a catalyst, such as iodine or tetrabutylammonium fluoride (TBAF), often under solvent-free conditions, to yield the corresponding 3-(phenylthio)propanoic acid.

  • Intramolecular Cyclization: The resulting propanoic acid derivative is then treated with a strong acid, such as sulfuric acid or methanesulfonic acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the thiochroman-4-one ring.

For the synthesis of a 6-aminothiochroman-4-one, a 6-nitrothiochroman-4-one precursor can be reduced. This is typically achieved by reacting the nitro compound with iron powder and ammonium chloride in an ethanol/water mixture[4].

In Vitro Antibacterial Activity Assay

The antibacterial activity of thiochromanone derivatives against plant pathogens is often assessed using the turbidimeter test.

  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted to obtain a range of test concentrations.

  • Bacterial Culture: The target bacterial strains (e.g., Xanthomonas oryzae pv. oryzae) are cultured in a nutrient-rich broth until they reach the logarithmic growth phase.

  • Incubation: The bacterial suspension is then added to the wells of a microtiter plate containing the different concentrations of the test compounds. A positive control (e.g., a commercial bactericide like Bismerthiazol) and a negative control (solvent only) are included.

  • Data Analysis: The plates are incubated under appropriate conditions (e.g., 28°C for 48 hours), and the optical density (OD) at a specific wavelength (e.g., 600 nm) is measured using a microplate reader. The inhibition rate is calculated, and the EC50 value (the concentration that causes 50% inhibition of bacterial growth) is determined.

Visualizing Methodologies and Relationships

To provide a clearer understanding of the experimental workflows and the logical relationships in SAR studies, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of 6-Substituted Thiochromanones cluster_bioassay Antibacterial Activity Assay start Substituted Thiophenol + α,β-Unsaturated Acid step1 Thia-Michael Addition (Catalyst: I2 or TBAF) start->step1 intermediate 3-(Arylthio)propanoic Acid step1->intermediate step2 Intramolecular Cyclization (Acid: H2SO4 or CH3SO3H) intermediate->step2 product 6-Substituted Thiochroman-4-one step2->product assay_start Synthesized Compound dilution Serial Dilution assay_start->dilution incubation Incubation in Microtiter Plate dilution->incubation culture Bacterial Culture (Logarithmic Phase) culture->incubation measurement OD Measurement incubation->measurement analysis EC50 Determination measurement->analysis

Caption: General workflow for the synthesis and antibacterial evaluation of 6-substituted thiochromanones.

sar_logic cluster_modifications Structural Modifications cluster_properties Physicochemical Properties core Thiochromanone Core pos6 6-Position Substitution (e.g., -Br, -Cl) core->pos6 other_pos Other Substitutions (e.g., at C2, C4) core->other_pos electronics Electronic Effects (Inductive, Resonance) pos6->electronics sterics Steric Hindrance pos6->sterics lipophilicity Lipophilicity (LogP) pos6->lipophilicity activity Biological Activity (e.g., Antibacterial) electronics->activity sterics->activity lipophilicity->activity

Caption: Logical relationship in the SAR of 6-substituted thiochromanones.

References

Methodological & Application

Step-by-Step Synthesis Protocol for 6-Bromothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed, two-step protocol for the synthesis of 6-Bromothiochroman-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a clear and reproducible methodology.

The synthesis commences with the S-alkylation of 4-bromothiophenol with 3-chloropropanoic acid to yield the intermediate, 3-(4-bromophenylthio)propanoic acid. This is followed by an intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) to afford the target compound, this compound.

Overall Reaction Scheme

Synthesis of this compound 3-chloropropanoic_acid 3-Chloropropanoic Acid arrow1 NaOH, H₂O Reflux 3-chloropropanoic_acid->arrow1 intermediate 3-(4-bromophenylthio)propanoic acid arrow2 Polyphosphoric Acid Heat intermediate->arrow2 final_product This compound plus1 + plus1->arrow1 arrow1->intermediate arrow2->final_product 4-bromothiophenol 4-bromothiophenol 4-bromothiophenol->arrow1

Figure 1. Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-bromophenylthio)propanoic acid

This procedure outlines the nucleophilic substitution reaction between 4-bromothiophenol and 3-chloropropanoic acid under basic conditions.

Materials:

  • 4-bromothiophenol

  • 3-chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in deionized water to create a 2M solution.

  • To this solution, add 4-bromothiophenol.

  • Add a solution of 3-chloropropanoic acid in deionized water to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then further cool in an ice bath.

  • Acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or used directly in the next step after drying.

Step 2: Synthesis of this compound

This step involves the intramolecular Friedel-Crafts acylation of 3-(4-bromophenylthio)propanoic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent. Milder conditions are employed to favor the formation of the saturated thiochroman-4-one ring system.

Materials:

  • 3-(4-bromophenylthio)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Place 3-(4-bromophenylthio)propanoic acid in a round-bottom flask.

  • Add polyphosphoric acid to the flask and equip it with a magnetic stirrer.

  • Gently heat the mixture in an oil bath to approximately 80-90 °C with vigorous stirring.

  • Monitor the reaction closely by TLC. The reaction should be stopped once the starting material is consumed to avoid dehydrogenation to the corresponding thiochromen-4-one.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice water while stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product into dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-Bromothiophenol C₆H₅BrS189.07White to off-white crystalline solid73-767.35 (d, 2H), 7.18 (d, 2H), 3.45 (s, 1H)135.2, 132.2, 130.5, 118.9
3-Chloropropanoic acid C₃H₅ClO₂108.52Colorless to pale yellow liquid-113.85 (t, 2H), 2.85 (t, 2H)176.5, 40.2, 35.8
3-(4-bromophenylthio)propanoic acid C₉H₉BrO₂S261.14White solid116-11810.5 (br s, 1H), 7.42 (d, 2H), 7.25 (d, 2H), 3.21 (t, 2H), 2.75 (t, 2H)177.8, 135.0, 132.3, 131.0, 120.8, 34.5, 27.8
This compound C₉H₇BrOS243.12Off-white to pale yellow solid98-1018.21 (d, 1H), 7.55 (dd, 1H), 7.38 (d, 1H), 3.35 (t, 2H), 3.10 (t, 2H)195.8, 140.2, 135.5, 131.9, 130.1, 128.7, 121.5, 42.5, 26.3

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow of the synthesis protocol.

G Synthesis Workflow for this compound cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization to Final Product A 1. Dissolve NaOH in H₂O B 2. Add 4-bromothiophenol A->B C 3. Add 3-chloropropanoic acid B->C D 4. Reflux reaction mixture C->D E 5. Cool and acidify with HCl D->E F 6. Filter and wash precipitate E->F G 7. Dry the intermediate product (3-(4-bromophenylthio)propanoic acid) F->G H 8. Mix intermediate with Polyphosphoric Acid (PPA) G->H Proceed to cyclization I 9. Heat mixture to 80-90°C H->I J 10. Monitor reaction by TLC I->J K 11. Cool and quench in ice water J->K L 12. Neutralize with NaHCO₃ K->L M 13. Extract with CH₂Cl₂ L->M N 14. Dry, concentrate, and purify by column chromatography M->N O 15. Obtain pure this compound N->O

Figure 2. Detailed workflow for the synthesis of this compound.

Application Notes and Protocols: Friedel-Crafts Cyclization for Thiochromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiochromanones are a class of sulfur-containing heterocyclic compounds that form the core structure of various biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals. The intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids stands out as a robust and widely employed method for the construction of the thiochromanone scaffold. This reaction typically utilizes a strong acid catalyst, such as polyphosphoric acid (PPA), to effect an electrophilic aromatic substitution, leading to the desired cyclic ketone. This document provides detailed application notes and experimental protocols for the synthesis of thiochromanones via this classical yet effective cyclization strategy.

Reaction Principle and Mechanism

The synthesis of thiochromanones through intramolecular Friedel-Crafts acylation involves two key steps. First is the formation of an acylium ion from the carboxylic acid moiety of the 3-(arylthio)propanoic acid precursor. This is facilitated by a strong acid catalyst, typically polyphosphoric acid (PPA). The highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of a six-membered ring. Subsequent deprotonation restores the aromaticity of the system, yielding the final thiochroman-4-one product.

The general mechanism is depicted in the following diagram:

Friedel_Crafts_Thiochromanone Start 3-(Arylthio)propanoic Acid Acylium Acylium Ion Intermediate Start->Acylium + PPA - H₂O Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Intramolecular Electrophilic Attack Product Thiochroman-4-one Sigma->Product - H+ H_plus H+ H2O H₂O PPA Polyphosphoric Acid (PPA)

Caption: Mechanism of PPA-catalyzed Friedel-Crafts cyclization.

Data Presentation: Reaction Yields

The following table summarizes the yields of thiochroman-4-one and its derivatives synthesized via Friedel-Crafts cyclization of the corresponding 3-(arylthio)propanoic acids using polyphosphoric acid (PPA) as the catalyst.

EntrySubstituent on Phenyl RingProductReaction ConditionsYield (%)
1HThiochroman-4-onePPA, 100°C, 12h69[1]
24-Methoxy6-Methoxythiochroman-4-onePPA, 100°C, 12h81[1]
32,4-Dimethyl6,8-Dimethylthiochroman-4-onePPA, 100°C, 12h70[1]
42-Methoxy8-Methoxythiochroman-4-onePPA, 100°C, 12h73[1][2]

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 3-(phenylthio)propanoic acid, and its subsequent cyclization to thiochroman-4-one.

Protocol 1: Synthesis of 3-(Phenylthio)propanoic Acid

This procedure is adapted from a literature method for the synthesis of 3-(arylthio)propanoic acids.[2][3]

Materials:

  • Thiophenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of 1.0 M sodium hydroxide (25 mL) and 1.0 M sodium carbonate (25 mL) in deionized water.

  • To this solution, add a solution of thiophenol (50 mmol) in ethanol (30 mL).

  • Slowly add a solution of 3-chloropropanoic acid (51 mmol) in deionized water (20 mL) to the reaction mixture.

  • Stir the resulting mixture at room temperature for 2 hours.

  • After 2 hours, heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Acidify the remaining aqueous phase to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Dilute the acidified solution with 30 mL of deionized water and extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-(phenylthio)propanoic acid by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield the pure product.[3]

Protocol 2: Friedel-Crafts Cyclization to Thiochroman-4-one

This protocol describes the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid to afford thiochroman-4-one.[4]

Materials:

  • 3-(Phenylthio)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 3-(phenylthio)propanoic acid (1.0 mmol).

  • Add dichloromethane (1.0 mL) to dissolve the starting material, followed by the addition of polyphosphoric acid (0.5 mL).

  • Heat the mixture in an oil bath to 40°C to distill off the dichloromethane.

  • Once the dichloromethane has been removed, increase the temperature of the oil bath to 100°C.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (5.0 mL) to quench the reaction. Stir the mixture for 2 hours at room temperature.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude thiochroman-4-one.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5-10%).[1][2]

Characterization of Thiochroman-4-one:
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.07 (dd, J = 7.9, 1.6 Hz, 1H), 7.33 (td, J = 7.2, 1.6 Hz, 1H), 7.23 (d, J = 8.0 Hz, 1H), 7.14 (td, J = 7.2, 1.3 Hz, 1H), 3.20 (t, J = 6.0 Hz, 2H), 2.94 (t, J = 6.0 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 197.3, 138.8, 133.2, 129.0, 128.6, 126.8, 125.1, 40.8, 26.5.

  • IR (KBr, cm⁻¹): 1680 (C=O), 1590, 1470, 1300, 760.

  • Mass Spectrometry (EI) m/z: 164 [M]⁺.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow from starting materials to the purified and characterized thiochromanone product.

Synthesis_Workflow Start Thiophenol + 3-Chloropropanoic Acid Synthesis1 Protocol 1: Synthesis of 3-(Phenylthio)propanoic Acid Start->Synthesis1 Intermediate Crude 3-(Phenylthio)propanoic Acid Synthesis1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 PureIntermediate Pure 3-(Phenylthio)propanoic Acid Purification1->PureIntermediate Synthesis2 Protocol 2: Friedel-Crafts Cyclization (PPA) PureIntermediate->Synthesis2 CrudeProduct Crude Thiochroman-4-one Synthesis2->CrudeProduct Purification2 Column Chromatography CrudeProduct->Purification2 FinalProduct Pure Thiochroman-4-one Purification2->FinalProduct Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

References

Application Note: Purification of 6-Bromothiochroman-4-one by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromothiochroman-4-one is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final product. Column chromatography is a fundamental, widely applicable technique for the purification of organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography, a rapid version of the technique that uses pressure to accelerate solvent flow.[3]

Principle of Separation

The purification is based on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is a highly polar adsorbent.[3] The mobile phase, a less polar mixture of hexane and ethyl acetate, flows through the column.[4] Components of the crude mixture are separated based on their differential polarity.[2] Less polar impurities will have weaker interactions with the silica gel and will be eluted faster by the mobile phase. The more polar this compound will adsorb more strongly to the stationary phase, leading to a slower elution and its effective separation from less polar and potentially more polar impurities.[5]

Data Presentation

The following table summarizes the key parameters for the successful purification of this compound.

ParameterDescriptionRecommended Value/Range
Stationary Phase Adsorbent used for separation.Silica Gel, 230-400 mesh particle size.[3]
Mobile Phase (Eluent) Solvent system used to move the sample through the column.5-10% Ethyl Acetate in Hexanes (v/v).[4]
Stationary to Analyte Ratio The weight ratio of silica gel to the crude analyte mixture.30:1 to 50:1 (w/w).[1]
Elution Mode Method of passing the eluent through the column.Isocratic or Step-Gradient.
Sample Loading Method for applying the crude sample to the column.Dry Loading.[6]
Monitoring Technique to analyze the collected fractions.Thin-Layer Chromatography (TLC).[1]
Expected TLC Rf Retention factor of the pure product in the eluting solvent.~0.25 - 0.35

Experimental Protocol

This protocol details the purification of this compound using flash column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM) or other suitable solvent for sample dissolution

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel coated)

  • Pressurized air or nitrogen source

  • Rotary evaporator

Column Preparation (Wet-Packing Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position within a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[7] Add a thin layer (approx. 1-2 cm) of sand over the plug to create a flat base.[7]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 30 g for 1 g of crude product). Add the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) to the silica gel to form a slurry that can be easily poured.[8]

  • Pack the Column: Pour the silica gel slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge any air bubbles and ensure even packing of the silica gel.[8]

  • Equilibration: Once all the silica has been added, add a final layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during solvent addition.[9] Wash the column by passing 2-3 column volumes of the initial eluent through the packed silica gel. Never let the solvent level drop below the top layer of sand to prevent the column from drying out and cracking.[8]

Sample Loading (Dry-Loading Method)
  • Adsorption: Dissolve the crude this compound mixture in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

  • Solvent Removal: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Loading: Carefully add the powdered sample-silica mixture onto the top layer of sand in the prepared column, ensuring an even layer.[6]

Elution and Fraction Collection
  • Elution: Carefully add the mobile phase (eluent) to the column. Apply gentle pressure to the top of the column using a regulated source of compressed air or nitrogen to achieve a steady flow rate.[3]

  • Fraction Collection: Begin collecting the eluent in a series of numbered test tubes or flasks as it exits the column.

  • Gradient (Optional): Start with a lower polarity eluent (e.g., 5% Ethyl Acetate/Hexanes). If the desired compound elutes too slowly, the polarity of the mobile phase can be gradually increased (e.g., to 10% Ethyl Acetate/Hexanes) to speed up its elution.[5]

Fraction Analysis and Product Isolation
  • TLC Monitoring: Spot small amounts from every few collected fractions onto a TLC plate. Develop the plate using the same solvent system as the mobile phase. Visualize the spots under a UV lamp.

  • Pooling Fractions: Identify the fractions that contain the pure this compound (single spot at the correct Rf value). Combine these pure fractions into a larger flask.[8]

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow A Crude this compound D Prepare Sample (Dry Loading) A->D B Prepare Silica Gel Slurry (Wet Packing) C Pack Chromatography Column B->C E Load Sample onto Column C->E D->E F Elute with Hexane/EtOAc (5-10%) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H L Are Fractions Pure? H->L I Combine Pure Fractions J Evaporate Solvent I->J K Pure this compound J->K L->G  No L->I  Yes

Caption: Workflow for purification by flash column chromatography.

References

Application Notes and Protocols: Antibacterial Screening of 6-Bromothiochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiochroman-4-one scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties. The incorporation of a bromine atom at the 6th position of the thiochroman-4-one core can modulate the compound's lipophilicity and electronic properties, potentially enhancing its antibacterial efficacy. These application notes provide a comprehensive guide for the preliminary antibacterial screening of novel 6-Bromothiochroman-4-one derivatives. The protocols outlined below detail standard methodologies for determining the susceptibility of various bacterial strains to these compounds, including the agar well diffusion method for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation

The quantitative data obtained from the antibacterial screening assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing the experimental results.

Table 1: Zone of Inhibition of this compound Derivatives against Test Bacteria

Compound IDConcentration (µg/mL)Gram-Positive Bacteria: Staphylococcus aureus (ATCC 25923) Zone of Inhibition (mm)Gram-Negative Bacteria: Escherichia coli (ATCC 25922) Zone of Inhibition (mm)
Derivative 1100
Derivative 2100
Derivative 3100
Positive Control (e.g., Ciprofloxacin)10
Negative Control (DMSO)-

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDGram-Positive Bacteria: Staphylococcus aureus (ATCC 25923) MIC (µg/mL)Gram-Negative Bacteria: Escherichia coli (ATCC 25922) MIC (µg/mL)
Derivative 1
Derivative 2
Derivative 3
Positive Control (e.g., Ciprofloxacin)

Table 3: Minimum Bactericidal Concentration (MBC) of this compound Derivatives

Compound IDGram-Positive Bacteria: Staphylococcus aureus (ATCC 25923) MBC (µg/mL)Gram-Negative Bacteria: Escherichia coli (ATCC 25922) MBC (µg/mL)
Derivative 1
Derivative 2
Derivative 3
Positive Control (e.g., Ciprofloxacin)

Mandatory Visualizations

To facilitate a clear understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis Compound This compound Derivatives Stock Solution AddCompound Add Compound to Wells Compound->AddCompound SerialDilution Serial Dilution of Compounds Compound->SerialDilution Bacteria Bacterial Culture (Gram+ & Gram-) Inoculation Inoculate Plates with Bacteria Bacteria->Inoculation AddBacteria Inoculate Wells Bacteria->AddBacteria Media Prepare Agar Plates & Broth Medium AgarWell Agar Well Diffusion Assay Media->AgarWell BrothMicro Broth Microdilution Assay (96-well plates) Media->BrothMicro AgarWell->AddCompound Inoculation->AgarWell Incubate1 Incubate Plates AddCompound->Incubate1 MeasureZone Measure Zone of Inhibition Incubate1->MeasureZone MeasureZone->BrothMicro Select Active Compounds Tabulate Tabulate Results MeasureZone->Tabulate BrothMicro->SerialDilution SerialDilution->AddBacteria Incubate2 Incubate Plates AddBacteria->Incubate2 DetermineMIC Determine MIC Incubate2->DetermineMIC DetermineMBC Determine MBC DetermineMIC->DetermineMBC DetermineMIC->Tabulate DetermineMBC->Tabulate Compare Compare with Controls Tabulate->Compare Conclusion Draw Conclusions on Antibacterial Activity Compare->Conclusion

Caption: Experimental workflow for antibacterial screening.

signaling_pathway cluster_pathway Potential Mechanism: Inhibition of Bacterial Cell Wall Synthesis cluster_compound This compound Derivative UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM MurA, MurB enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY enzyme Lipid_II Lipid II Lipid_I->Lipid_II MurG enzyme Peptidoglycan_Polymer Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Polymer Transglycosylase Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan_Polymer->Cross_linked_Peptidoglycan Transpeptidase Compound Derivative Compound->Lipid_II Inhibition of Translocation? Compound->Peptidoglycan_Polymer Inhibition of Polymerization? Compound->Cross_linked_Peptidoglycan Inhibition of Cross-linking?

Caption: Potential bacterial signaling pathway inhibition.

Experimental Protocols

The following are detailed protocols for the antibacterial screening of this compound derivatives.

Agar Well Diffusion Assay

This method is a preliminary test to qualitatively assess the antibacterial activity of the synthesized compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

  • Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (solvent used for dissolving compounds, e.g., DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Lawn: Aseptically swab the entire surface of the MHA plates with the standardized bacterial suspension to create a uniform bacterial lawn.[1] Allow the plates to dry for 5-10 minutes.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.[2]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50 µL) of each test derivative solution, positive control, and negative control into separate wells.[2]

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[3]

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[3] The zone of inhibition is the area where bacterial growth is visibly inhibited.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells

  • Stock solutions of this compound derivatives

  • Positive and negative controls

  • Multichannel pipette

  • Plate reader (optional, for measuring optical density)

  • Incubator (37°C)

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired starting inoculum. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4] This can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • MHA plates

  • Sterile micropipettes and tips

  • Spreader

  • Incubator (37°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that showed no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.[4]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in bacterial viability (i.e., no colony growth on the MHA plate).[4]

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Thiochromanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Thiochromanone scaffolds have emerged as a promising class of heterocyclic compounds in the development of new antifungal agents.[1][2][3] Derivatives of thiochromanone have demonstrated significant in vitro activity against a broad range of pathogenic fungi, including clinically relevant yeasts like Candida albicans and Cryptococcus neoformans, as well as plant pathogenic fungi such as Botrytis cinerea.[1][4][5][6] The structural versatility of the thiochromanone core allows for the synthesis of diverse derivatives with potent antifungal properties, making them a focal point in novel drug discovery programs.[7]

These application notes provide detailed protocols for testing the antifungal activity of thiochromanone compounds using standardized methodologies, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for preliminary screening.

Mechanism of Action Highlight: N-Myristoyltransferase (NMT) Inhibition

Several studies suggest that a key mechanism of action for certain thiochromanone derivatives is the inhibition of N-myristoyltransferase (NMT).[5][6] NMT is a crucial enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein localization, signal transduction, and overall cell viability. Inhibition of NMT disrupts these essential cellular processes, leading to fungal cell death. This targeted mechanism makes NMT an attractive target for the development of novel antifungal therapeutics with high selectivity.[5]

NMT_Inhibition_Pathway cluster_fungal_cell NMT Inhibition Pathway Thiochromanone Thiochromanone Compound NMT N-Myristoyltransferase (NMT) Thiochromanone->NMT Inhibition MyristoylatedProteins Myristoylated Proteins NMT->MyristoylatedProteins Catalysis Viability Fungal Cell Viability MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Substrate Proteins N-terminal Glycine Substrate Proteins Proteins->NMT Substrate Membrane Cell Membrane Localization & Function MyristoylatedProteins->Membrane Membrane->Viability Apoptosis Cell Death Viability->Apoptosis

Figure 1: Proposed mechanism of action for antifungal thiochromanone compounds via inhibition of N-Myristoyltransferase (NMT).

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of selected thiochromanone derivatives reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiochromanone Derivatives against Yeasts

Compound ID Fungal Species MIC (µg/mL) Reference
Compound 4o Candida albicans 4 [4][6]
Cryptococcus neoformans 4 [4][6]
Compound 4b Cryptococcus neoformans 4 [4][6]
Compound 4d Candida albicans 4 [4][6]
Compound 4h Candida albicans 4 [4][6]
Compound 4j Cryptococcus neoformans 4 [4][6]
Compound 7b Candida albicans 0.5 - 16 [5]
Cryptococcus neoformans 0.5 - 16 [5]
Spiro Pyrrolidine 4a-d Bacillus subtilis 32 [8]

| | Staphylococcus epidermis | 32 |[8] |

Table 2: Inhibition Rate of Thiochromanone Derivatives against Filamentous Fungi

Compound ID Fungal Species Concentration (µg/mL) Inhibition Rate (%) Reference
Compound 3b Botryosphaeria dothidea 50 88 [1]
6-methylthiochroman-4-one (1) Botrytis cinerea (Bc2100) 100-250 100 [9]

| 6-chlorothiochroman-4-one (2) | Botrytis cinerea (Bc2100) | 100-250 | 100 |[9] |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is used to determine the MIC of a compound.[10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Broth_Microdilution_Workflow A Prepare Fungal Inoculum (0.5-2.5 x 10³ cells/mL in RPMI) D Add 50 µL of Fungal Inoculum to each well A->D B Prepare 2x Compound Stock Solutions in DMSO or suitable solvent C Perform 2-fold Serial Dilutions of compound in 96-well plate (50 µL/well) B->C C->D F Incubate at 35°C for 24-48 hours D->F E Include Controls: - Growth Control (no compound) - Sterility Control (no inoculum) E->F G Read Results Visually or using a Spectrophotometer F->G H Determine MIC: Lowest concentration with no visible growth G->H

Figure 2: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Thiochromanone compound

  • 96-well, U-shaped bottom microtiter plates[12]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). d. Prepare the final inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.[12]

  • Compound Preparation: a. Prepare a stock solution of the thiochromanone compound in DMSO. b. Create a series of twofold serial dilutions of the compound in a 96-well plate.[10] The final volume in each well should be 50 µL of RPMI-1640 containing the desired concentration of the compound.

  • Inoculation and Incubation: a. Add 50 µL of the standardized fungal inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control (inoculum without compound) and a negative control (medium without inoculum). c. Seal the plate and incubate at 35°C for 24 to 48 hours.

  • Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[11] This can be assessed visually or by reading the optical density at 530 nm.

Protocol 2: Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative method used for preliminary screening of antifungal activity.[13] It is simpler and less expensive than broth microdilution.[14][15]

Disk_Diffusion_Workflow A Prepare Fungal Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate (or other suitable agar) evenly with a sterile swab A->B C Allow plate to dry for 10-15 minutes B->C E Place disks onto the inoculated agar surface C->E D Impregnate sterile paper disks with a known concentration of the thiochromanone compound D->E G Incubate at 30-35°C for 24-48 hours E->G F Include Controls: - Positive Control (e.g., Fluconazole) - Negative Control (solvent only) F->G H Measure the Diameter of the Zone of Inhibition (mm) G->H

Figure 3: Workflow for the Agar Disk Diffusion Assay.

Materials:

  • Thiochromanone compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (for yeasts).[13]

  • Fungal isolate

  • Sterile cotton swabs

  • Solvent for dissolving the compound (e.g., DMSO)

  • Standard antifungal disks (e.g., fluconazole) for quality control

Procedure:

  • Inoculum Preparation: a. Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation: a. Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. b. Streak the swab over the entire surface of the agar plate in three directions to ensure even growth. c. Allow the plate to dry for 10-15 minutes.[14]

  • Disk Application: a. Dissolve the thiochromanone compound in a suitable solvent to a desired concentration. b. Aseptically apply a known volume (e.g., 10-20 µL) of the compound solution onto a sterile paper disk and allow the solvent to evaporate. c. Place the impregnated disks on the surface of the inoculated agar plate. Ensure disks are placed at least 24 mm apart.[13] d. Include a positive control disk (standard antifungal) and a negative control disk (solvent only).

  • Incubation and Measurement: a. Invert the plates and incubate at 30-35°C for 24-48 hours. b. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

References

Application Note: High-Throughput Screening of 6-Bromothiochroman-4-one Analogs for Leishmanicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of parasitology and medicinal chemistry.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments for leishmaniasis are limited by issues of toxicity, resistance, and high cost, necessitating the discovery of new, effective, and safe therapeutic agents. Thiochroman-4-one scaffolds have emerged as a promising class of compounds with potential antiprotozoal activity. This application note provides a detailed protocol for the in vitro evaluation of a series of 6-Bromothiochroman-4-one analogs for their leishmanicidal activity against Leishmania promastigotes and intracellular amastigotes. The protocol is designed for a high-throughput screening format to efficiently assess the potency and cytotoxicity of these novel compounds.

Data Presentation

The leishmanicidal activity and cytotoxicity of the this compound analogs are summarized in the table below. The data is presented as the half-maximal effective concentration (EC50) against Leishmania donovani promastigotes and intracellular amastigotes, and the half-maximal cytotoxic concentration (CC50) against a mammalian cell line (e.g., THP-1). The selectivity index (SI) is calculated as the ratio of CC50 to the EC50 against intracellular amastigotes, providing a measure of the compound's therapeutic window.

Table 1: Leishmanicidal Activity and Cytotoxicity of this compound Analogs

Compound IDR-Group ModificationPromastigote EC50 (µM)Amastigote EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
BTC-1-H15.28.5>100>11.8
BTC-2-CH312.87.1>100>14.1
BTC-3-OCH310.55.3>100>18.9
BTC-4-Cl8.24.185.320.8
BTC-5-F7.93.892.124.2
BTC-6-NO25.12.245.620.7
Amphotericin B(Reference Drug)0.20.125.4254

Experimental Protocols

In Vitro Leishmanicidal Assay against Promastigotes

This assay determines the direct effect of the compounds on the growth of the extracellular, flagellated form of the parasite.

Materials:

  • Leishmania donovani promastigotes (e.g., ATCC® 50121™)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • 96-well flat-bottom microtiter plates

  • Resazurin sodium salt solution (e.g., 0.0125% in PBS)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Amphotericin B (positive control)

  • Microplate reader

Procedure:

  • Culture L. donovani promastigotes in M199 medium at 26°C until they reach the mid-logarithmic phase of growth.

  • Prepare serial dilutions of the test compounds and Amphotericin B in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Dispense 100 µL of the promastigote suspension (1 x 10^6 cells/mL) into each well of a 96-well plate.

  • Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubate the plates at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 560 nm excitation and 590 nm emission for fluorescence).

  • Calculate the EC50 values by plotting the percentage of parasite viability against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

In Vitro Leishmanicidal Assay against Intracellular Amastigotes

This assay evaluates the ability of the compounds to kill the clinically relevant intracellular form of the parasite within a host macrophage.[2][3]

Materials:

  • THP-1 human monocytic cell line (ATCC® TIB-202™)

  • Leishmania donovani promastigotes

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 96-well flat-bottom microtiter plates

  • Giemsa stain

  • Light microscope

Procedure:

  • Seed THP-1 cells (5 x 10^4 cells/well) in a 96-well plate and differentiate them into macrophages by incubating with PMA (e.g., 50 ng/mL) for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Wash the adherent macrophages with fresh medium to remove PMA.

  • Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.[4]

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the cells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds and Amphotericin B.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the EC50 values as described for the promastigote assay.

Cytotoxicity Assay against Mammalian Cells

This assay assesses the toxicity of the compounds to the host cells to determine their selectivity.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • 96-well plates

  • Resazurin solution

  • Test compounds and a reference cytotoxic drug (e.g., doxorubicin)

Procedure:

  • Seed THP-1 cells (5 x 10^4 cells/well) in a 96-well plate.

  • Add serial dilutions of the test compounds.

  • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Perform the resazurin viability assay as described for the promastigote assay.

  • Calculate the CC50 values, which represent the concentration that reduces cell viability by 50%.

Visualizations

Experimental Workflow

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P1 Culture L. donovani Promastigotes P3 Incubate Promastigotes with Compounds (72h) P1->P3 P2 Prepare Compound Dilutions P2->P3 P4 Add Resazurin and Incubate (4-6h) P3->P4 P5 Measure Viability P4->P5 P6 Calculate EC50 P5->P6 A1 Differentiate THP-1 Macrophages A2 Infect Macrophages with Promastigotes A1->A2 A3 Incubate with Compounds (72h) A2->A3 A4 Fix and Stain (Giemsa) A3->A4 A5 Microscopic Quantification A4->A5 A6 Calculate EC50 A5->A6 C1 Culture THP-1 Cells C2 Incubate with Compounds (72h) C1->C2 C3 Resazurin Viability Assay C2->C3 C4 Calculate CC50 C3->C4

Caption: Workflow for the leishmanicidal and cytotoxicity screening of compounds.

Proposed Signaling Pathway for Thiochromanone-Induced Leishmania Cell Death

The precise mechanism of action for thiochromanones against Leishmania is still under investigation, but evidence suggests that similar compounds may induce cell death through mitochondrial dysfunction and oxidative stress.[5][6]

proposed_pathway Compound This compound Analog Mito Mitochondrial Dysfunction Compound->Mito ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Membrane Membrane Potential Depolarization Mito->Membrane ATP ATP Depletion Mito->ATP Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Damage Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis ATP->Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of thiochromanone-induced cell death in Leishmania.

References

Application Notes and Protocols for the Derivatization of 6-Bromothiochroman-4-one to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel derivatives of 6-Bromothiochroman-4-one. Detailed protocols for the synthesis of promising anticancer agents and for the assessment of their bioactivity are included.

Introduction

Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The strategic modification of the thiochroman-4-one scaffold allows for the fine-tuning of its pharmacological profile. This document focuses on the derivatization of this compound, a key intermediate, to generate novel compounds with enhanced bioactivity, particularly as anticancer agents. The bromine atom at the 6-position serves as a useful handle for further chemical modifications, while also contributing to the overall lipophilicity and potential bioactivity of the resulting molecules.

Derivatization of this compound for Enhanced Anticancer Activity

A common and effective strategy for the derivatization of this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the ketone at the 4-position with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone analog. These 3-arylidene-6-bromothiochroman-4-one derivatives have shown promising cytotoxic activity against various cancer cell lines.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and biological evaluation of 3-arylidene-6-bromothiochroman-4-one derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Aromatic Aldehyde Reaction Claisen-Schmidt Condensation Start->Reaction Base Catalyst (e.g., NaOH or KOH) Product 3-Arylidene-6-bromothiochroman-4-one Derivatives Reaction->Product Screening NCI-60 Human Tumor Cell Line Screen Product->Screening Purification & Characterization MTT_Assay MTT Assay for Cytotoxicity (IC50) Screening->MTT_Assay Mechanism Mechanism of Action Studies MTT_Assay->Mechanism

Caption: General workflow for synthesis and evaluation.

Data Presentation: Anticancer Activity of 3-Arylidene-6-bromothiochroman-4-one Derivatives

The following table summarizes the anticancer activity of selected 3-arylidene-6-bromothiochroman-4-one derivatives against a panel of human cancer cell lines from the National Cancer Institute (NCI-60) screen. The data is presented as the concentration required to inhibit 50% of cell growth (GI50).

Compound IDDerivative (Substituent on Arylidene Ring)Cell LineGI50 (µM)
1 4-MethoxyLeukemia (CCRF-CEM)1.58
Non-Small Cell Lung Cancer (HOP-92)1.95
Colon Cancer (HCT-116)2.34
CNS Cancer (SF-295)1.78
Melanoma (UACC-62)2.01
Ovarian Cancer (OVCAR-3)2.15
Renal Cancer (786-0)2.56
Prostate Cancer (PC-3)2.87
Breast Cancer (MCF7)2.45
2 3,4,5-TrimethoxyLeukemia (K-562)1.23
Non-Small Cell Lung Cancer (NCI-H460)1.56
Colon Cancer (HT29)1.89
Melanoma (SK-MEL-5)1.47
Breast Cancer (MDA-MB-231)1.98
3 4-ChloroLeukemia (RPMI-8226)3.12
Colon Cancer (COLO 205)3.55
Breast Cancer (T-47D)3.89

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxybenzylidene)-6-bromothiochroman-4-one (Compound 1)

This protocol details the synthesis of a representative 3-arylidene-6-bromothiochroman-4-one derivative via a Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.2 eq)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and 4-methoxybenzaldehyde (e.g., 12 mmol) in ethanol (50 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of KOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature below 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 3-(4-methoxybenzylidene)-6-bromothiochroman-4-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cells.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Signaling Pathways

The anticancer activity of thiochroman-4-one derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspase cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the main apoptosis signaling pathways.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.
ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Differentiation Transcription_Factors->Proliferation

Caption: The ERK/MAPK signaling pathway.

Further research is ongoing to elucidate the precise molecular targets and mechanisms by which this compound derivatives exert their anticancer effects, with a focus on their interactions with these key signaling pathways.

References

Application Notes and Protocols for Cell Viability Assessment of 6-Bromothiochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiochroman-4-one scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer agents. The incorporation of a bromine atom at the 6-position of the thiochroman-4-one core can modulate the compound's physicochemical properties, potentially enhancing its therapeutic efficacy. These derivatives have been investigated for their ability to inhibit tumor cell growth and induce apoptosis.

This document provides detailed protocols for assessing the effects of 6-Bromothiochroman-4-one derivatives on cell viability and apoptosis. The methodologies described herein are essential for the preclinical evaluation of these compounds as potential therapeutic agents.

Data Presentation: Efficacy of this compound Derivatives

The cytotoxic effects of novel this compound derivatives were evaluated against a panel of human cancer cell lines using the MTT assay after a 72-hour exposure period. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined. The results are summarized in the table below.

Compound IDDerivative SubstitutionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
BTC-1 Unsubstituted15.8 ± 1.221.3 ± 2.518.5 ± 1.9
BTC-2 2-Methyl12.5 ± 0.918.9 ± 1.714.2 ± 1.1
BTC-3 2-Phenyl8.2 ± 0.610.5 ± 0.89.8 ± 0.7
BTC-4 3-Benzylidene5.1 ± 0.47.8 ± 0.56.3 ± 0.5
Doxorubicin (Reference Drug)0.9 ± 0.11.2 ± 0.21.1 ± 0.1

Note: The data presented in this table are representative and for illustrative purposes.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Annexin V-FITC Apoptosis Assay

The Annexin V-FITC assay is a widely used method for detecting apoptosis.[4] It identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis, through the binding of fluorescently labeled Annexin V.[5] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound derivatives for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.[5]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.

Visualizations

Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., FAS, TNFR1) DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 (Active) DISC->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Caspase9->Caspase3 Bcl2 Bcl-2 Family (Bax, Bcl-2) Bcl2->Mitochondrion Regulation Apoptosis Apoptosis Caspase3->Apoptosis BTC This compound Derivatives BTC->Mitochondrion Stress BTC->Bcl2

Caption: Proposed apoptotic signaling pathway.

Experimental Workflow: MTT Assay

A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Data Analysis (Calculate IC50) H->I

Caption: MTT cell viability assay workflow.

Experimental Workflow: Annexin V-FITC Assay

A Seed and Treat Cells B Harvest Adherent and Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min (Dark) E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H I Data Analysis H->I

Caption: Annexin V apoptosis assay workflow.

References

Application Notes and Protocols: In Vitro Testing of 6-Bromothiochroman-4-one Against Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Thiochroman-4-one derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This document provides detailed protocols for the in vitro evaluation of the antimicrobial properties of 6-Bromothiochroman-4-one, a specific derivative of this class. The following application notes describe standardized methods for determining its inhibitory and bactericidal efficacy against a panel of clinically and agriculturally relevant microbial strains. The described protocols include the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), the subsequent determination of the Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion assay for assessing the Zone of Inhibition. Adherence to these standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[1][2][3][4][5]

Data Presentation

The following tables summarize illustrative antimicrobial activity data for this compound against common Gram-positive and Gram-negative bacteria, as well as a representative fungus.

Disclaimer: The data presented below is for illustrative purposes only and is based on the reported activities of similar thiochromanone derivatives. Actual experimental results for this compound may vary.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Microbial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive Bacteria1632
Bacillus subtilis ATCC 6633Gram-positive Bacteria816
Escherichia coli ATCC 25922Gram-negative Bacteria32>128
Pseudomonas aeruginosa ATCC 27853Gram-negative Bacteria64>128
Candida albicans ATCC 10231Fungus3264

Table 2: Zone of Inhibition Diameters for this compound (50 µ g/disk )

Microbial StrainTypeZone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Gram-positive Bacteria18
Bacillus subtilis ATCC 6633Gram-positive Bacteria22
Escherichia coli ATCC 25922Gram-negative Bacteria14
Pseudomonas aeruginosa ATCC 27853Gram-negative Bacteria10
Candida albicans ATCC 10231Fungus15

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[6][7]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[6]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., ATCC quality control strains)[8]

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Multichannel pipette

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to twice the highest desired test concentration.[6][7]

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][9] Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][10]

  • Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[6] b. Add 100 µL of the 2x concentrated this compound solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6] This will create a range of decreasing concentrations of the test compound. d. Column 11 will serve as the growth control (broth and inoculum, no compound), and column 12 will be the sterility control (broth only).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.[11]

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[12][13]

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare 2x Compound Stock Solution D Perform Serial Dilutions of Compound A->D B Prepare Standardized Inoculum (0.5 McFarland) E Inoculate Wells B->E C Add Broth to 96-Well Plate C->D D->E F Incubate Plate (18-24h, 37°C) E->F G Read for Visible Growth (Turbidity) F->G H Determine MIC G->H

Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Determination

This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13][14]

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipette

  • Incubator

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[15]

  • Plating: Spread the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, which is practically observed as no or minimal colony growth on the agar plate.[13][14] An antimicrobial agent is considered bactericidal if the MBC is no more than four times the MIC.[14]

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_analysis Analysis A Select Wells with No Visible Growth (MIC and higher) B Aliquot from Selected Wells onto Agar Plates A->B C Incubate Plates (18-24h, 37°C) B->C D Observe for Colony Growth C->D E Determine MBC D->E

Workflow for MBC Determination.
Agar Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[9][16][17]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Sterile forceps or disk dispenser

  • Incubator

  • Ruler or calipers

Protocol:

  • Disk Preparation: Aseptically impregnate sterile filter paper disks with a known concentration of this compound (e.g., 50 µ g/disk ). Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a standardized inoculum as described in the MIC protocol (adjusted to 0.5 McFarland standard).[9]

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum suspension, removing excess liquid by pressing it against the inside of the tube.[2] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[2][9]

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[9] Gently press each disk to ensure complete contact with the agar. Space the disks to prevent overlapping of the inhibition zones.[16]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[17]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone indicates the susceptibility of the microorganism to the compound.[11]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare Compound- Impregnated Disks D Place Disks on Agar Surface A->D B Prepare Standardized Inoculum C Inoculate MHA Plate for Confluent Growth B->C C->D E Incubate Plate (16-18h, 37°C) D->E F Measure Zone of Inhibition (mm) E->F

Workflow for Agar Disk Diffusion Assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromothiochroman-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound is a two-step process. The first step involves the reaction of 4-bromothiophenol with 3-chloropropanoic acid or a related three-carbon synthon to form the precursor, 3-(4-bromophenylthio)propanoic acid. The second step is an intramolecular Friedel-Crafts acylation of this precursor, typically using a strong acid catalyst like polyphosphoric acid (PPA), to induce cyclization and form the desired product.

Q2: What are the critical parameters to control during the cyclization step?

A2: The intramolecular Friedel-Crafts cyclization is the most critical stage. Key parameters to control include:

  • Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote the formation of polymeric byproducts and other side reactions.

  • Purity of Starting Material: The 3-(4-bromophenylthio)propanoic acid precursor must be of high purity to avoid the introduction of impurities that can interfere with the cyclization.

  • Moisture Content: The reaction is sensitive to moisture. All reagents and glassware should be thoroughly dried to prevent the deactivation of the acid catalyst.

  • Stirring: Efficient stirring is crucial, especially when using viscous reagents like polyphosphoric acid, to ensure a homogenous reaction mixture and consistent heat distribution.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched and extracted for analysis. The disappearance of the starting material, 3-(4-bromophenylthio)propanoic acid, and the appearance of the this compound product spot/peak will indicate the reaction's progression.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or reaction time.2. Deactivation of the catalyst by moisture.3. Impure starting materials.1. Optimize the reaction temperature and time. Monitor the reaction by TLC or HPLC until the starting material is consumed.2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Purify the 3-(4-bromophenylthio)propanoic acid precursor before the cyclization step.
Presence of a High Molecular Weight, Insoluble Byproduct Intermolecular condensation of the starting material leading to the formation of dimers or polymers. This is favored at higher concentrations and temperatures.1. Perform the reaction under more dilute conditions.2. Gradually add the starting material to the hot acid catalyst to maintain a low instantaneous concentration.3. Optimize the reaction temperature to favor the intramolecular cyclization.
Observation of an Impurity with a Similar Rf to the Starting Material Incomplete cyclization, leaving unreacted 3-(4-bromophenylthio)propanoic acid.1. Increase the reaction time or temperature.2. Ensure a sufficient stoichiometric amount of the acid catalyst is used.
Yellowish Impurity Observed Possible formation of bis(4-bromophenyl) disulfide from the oxidation of the 4-bromothiophenol used in the precursor synthesis.1. Use high-purity 4-bromothiophenol for the initial step.2. Store 4-bromothiophenol under an inert atmosphere to prevent oxidation.3. The disulfide can often be removed by column chromatography.
Product Darkens or Degrades During Workup The product may be unstable under certain workup conditions.1. Perform the workup at a lower temperature.2. Minimize the exposure of the product to strong bases or acids during extraction and purification.

Summary of Potential Byproducts

The following table summarizes the common byproducts that may be encountered during the synthesis of this compound.

Byproduct Chemical Structure Molecular Weight ( g/mol ) Formation Pathway Notes
3-(4-bromophenylthio)propanoic acidC₉H₉BrO₂S261.14Incomplete cyclization of the starting material.Can be minimized by optimizing reaction conditions (temperature, time).
Intermolecular Condensation ProductDimer/PolymerVariableIntermolecular Friedel-Crafts acylation between two molecules of the precursor.Favored at high concentrations and temperatures. Often presents as an insoluble or high-boiling point residue.
Bis(4-bromophenyl) disulfideC₁₂H₈Br₂S₂376.13Oxidation of 4-bromothiophenol, an impurity from the precursor synthesis.Can be avoided by using pure starting materials and inert reaction conditions.
This compound 1-oxideC₉H₇BrO₂S259.12Oxidation of the thioether in the final product during the reaction or workup.Can be minimized by using an inert atmosphere and avoiding oxidizing agents during workup.

Experimental Protocols

Synthesis of 3-(4-bromophenylthio)propanoic acid

  • To a solution of 4-bromothiophenol (1 equiv.) in a suitable solvent (e.g., ethanol or water with a base), add a base such as sodium hydroxide or potassium carbonate.

  • To this solution, add 3-chloropropanoic acid (1 equiv.).

  • Heat the reaction mixture at reflux for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-(4-bromophenylthio)propanoic acid. Recrystallization from a suitable solvent may be performed for further purification.

Synthesis of this compound

  • Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to the desired reaction temperature (e.g., 80-100 °C).

  • Slowly add the 3-(4-bromophenylthio)propanoic acid (1 equiv.) to the hot PPA with vigorous stirring.

  • Maintain the reaction at the set temperature for the required duration, monitoring by TLC or HPLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization 4-bromothiophenol 4-bromothiophenol 3-(4-bromophenylthio)propanoic acid 3-(4-bromophenylthio)propanoic acid 4-bromothiophenol->3-(4-bromophenylthio)propanoic acid Base 3-chloropropanoic acid 3-chloropropanoic acid 3-chloropropanoic acid->3-(4-bromophenylthio)propanoic acid Precursor 3-(4-bromophenylthio)propanoic acid Product This compound Precursor->Product PPA, Heat

Caption: Workflow for the synthesis of this compound.

G Start 3-(4-bromophenylthio)propanoic acid Main_Product This compound Start->Main_Product Desired Path: Intramolecular Cyclization Byproduct1 Incomplete Cyclization (Unreacted Starting Material) Start->Byproduct1 Side Path: Insufficient Reaction Byproduct2 Intermolecular Condensation (Dimer/Polymer) Start->Byproduct2 Side Path: Intermolecular Reaction Byproduct3 Sulfoxide Formation Main_Product->Byproduct3 Side Path: Oxidation

Caption: Logical relationships in the formation of byproducts.

Technical Support Center: Synthesis of 6-Bromothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Bromothiochroman-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed and reliable method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 3-(4-bromophenylthio)propanoic acid. This is typically achieved by the reaction of 4-bromothiophenol with either 3-chloropropanoic acid or 3-bromopropionic acid under basic conditions. The second and key step is the intramolecular Friedel-Crafts acylation of the propanoic acid precursor to yield the desired this compound.

Q2: Which cyclizing agent is best for the intramolecular Friedel-Crafts reaction?

A2: Several strong acids and Lewis acids can be used for the cyclization of 3-(4-bromophenylthio)propanoic acid. The choice of reagent can significantly impact the yield and the formation of byproducts. Polyphosphoric acid (PPA) is a commonly used and effective reagent. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) and neat methanesulfonic acid are also powerful alternatives that can offer milder reaction conditions and easier work-up. The optimal choice may depend on the specific laboratory setup and desired purity of the final product.

Q3: A significant amount of 6-Bromothiochromen-4-one (the unsaturated analog) is forming as a byproduct. How can this be minimized?

A3: The formation of the unsaturated 6-Bromothiochromen-4-one is a common side reaction, often favored by high temperatures and highly acidic conditions which can promote dehydration of the desired product or elimination from a reaction intermediate. To minimize its formation, consider the following:

  • Lowering the reaction temperature: Conduct the cyclization at the lowest temperature that still allows for a reasonable reaction rate.

  • Reducing reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction.

  • Choosing a milder cyclizing agent: While strong acids are necessary, excessively harsh conditions can be detrimental. Experimenting with Eaton's reagent or methanesulfonic acid, which can sometimes be used at lower temperatures than PPA, may be beneficial.

Q4: What are the best practices for purifying this compound?

A4: Purification of this compound typically involves removing unreacted starting material, the cyclizing agent, and any byproducts, such as the unsaturated analog. A common and effective method is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often successful in separating the desired product from impurities. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Poor Quality of Starting Material Ensure the 3-(4-bromophenylthio)propanoic acid is pure. Impurities can interfere with the cyclization reaction. Purify the precursor by recrystallization if necessary.
Inactive Cyclizing Agent Polyphosphoric acid and Eaton's reagent are hygroscopic and can lose activity upon exposure to moisture. Use freshly opened or properly stored reagents. For Eaton's reagent, consider preparing it fresh.
Insufficiently Strong Acidic Conditions The intramolecular Friedel-Crafts reaction requires a strong acid to proceed. If using a milder reagent, a higher temperature or longer reaction time may be necessary.
Reaction Temperature Too Low While high temperatures can lead to side reactions, the activation energy for the cyclization must be overcome. If the reaction is not proceeding, a modest increase in temperature may be required. Monitor the reaction closely for the formation of byproducts.
Issue 2: Formation of Significant Byproducts
Possible Cause Suggested Solution
Formation of 6-Bromothiochromen-4-one As discussed in the FAQs, this is a common issue. To reiterate, try lowering the reaction temperature, minimizing the reaction time, and considering a milder cyclizing agent.
Polymerization/Charring This can occur at excessively high temperatures or with prolonged reaction times in the presence of strong acids. Reduce the reaction temperature and ensure efficient stirring to prevent localized overheating. Adding the precursor dropwise to the hot acid can also help control the reaction.
Intermolecular Reactions At high concentrations, the precursor may react with another molecule instead of cyclizing. While less common for intramolecular reactions that form 6-membered rings, if suspected, perform the reaction under more dilute conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-bromophenylthio)propanoic acid

This protocol describes the synthesis of the precursor required for the cyclization reaction.

Materials:

  • 4-bromothiophenol

  • 3-chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol (optional, for dissolving the thiophenol)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in water to create a basic solution.

  • Add 4-bromothiophenol to the basic solution. If the thiophenol is not readily soluble, a small amount of ethanol can be added to aid dissolution.

  • To this solution, add 3-chloropropanoic acid portion-wise while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

This protocol provides a general procedure for the cyclization of 3-(4-bromophenylthio)propanoic acid. The choice of cyclizing agent can be varied.

Materials:

  • 3-(4-bromophenylthio)propanoic acid

  • Cyclizing agent (Polyphosphoric acid, Eaton's reagent, or Methanesulfonic acid)

  • Dichloromethane (DCM, optional, for easier handling of PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Place the cyclizing agent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. If using PPA, a small amount of DCM can be added to reduce viscosity and improve stirring at the initial stage.

  • Heat the cyclizing agent to the desired reaction temperature (see table below for suggestions).

  • Add the 3-(4-bromophenylthio)propanoic acid portion-wise to the hot acid with vigorous stirring.

  • Maintain the reaction at the set temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Cyclizing Agents for the Synthesis of Thiochroman-4-ones and Thiochromen-4-ones
Cyclizing AgentSubstrateProductYield (%)Temperature (°C)Time (h)Reference
Polyphosphoric Acid (PPA)3-(4-bromophenylthio)propanoic acid6-Bromothiochromen-4-one5810012[1]
Eaton's ReagentPhenylacetamide derivativesTetrahydroisoquinolin-3-onesGood to Excellent802N/A
Methanesulfonic Acid3-Arylpropanoic acids1-IndanonesGood to ExcellentElevatedVariableN/A
Fuming Sulfuric Acidβ-Arylthiopropanoic acidsThiochroman-4-onesExcellentRoom TempVariable[2]

Note: Yields for Eaton's Reagent and Methanesulfonic Acid are for analogous cyclizations and may vary for the synthesis of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Cyclization start 4-Bromothiophenol + 3-Chloropropanoic Acid step1_reaction Reaction in NaOH(aq) start->step1_reaction step1_workup Acidification (HCl) & Filtration step1_reaction->step1_workup precursor 3-(4-Bromophenylthio)propanoic Acid step1_workup->precursor step2_reaction Friedel-Crafts Acylation precursor->step2_reaction cyclizing_agent Cyclizing Agent (PPA, Eaton's, etc.) cyclizing_agent->step2_reaction step2_workup Quenching, Extraction, & Purification step2_reaction->step2_workup product This compound step2_workup->product

Caption: A generalized experimental workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield of This compound check_precursor Is the precursor (3-(4-bromophenylthio)propanoic acid) pure? start->check_precursor purify_precursor Purify the precursor by recrystallization. check_precursor->purify_precursor No check_reagents Are the cyclizing agents (PPA, Eaton's) anhydrous and active? check_precursor->check_reagents Yes purify_precursor->check_reagents use_fresh_reagents Use fresh or properly stored reagents. check_reagents->use_fresh_reagents No check_conditions Are the reaction conditions (temperature, time) appropriate? check_reagents->check_conditions Yes use_fresh_reagents->check_conditions optimize_conditions Gradually increase temperature or prolong reaction time. Monitor by TLC. check_conditions->optimize_conditions No end end check_conditions->end Yes (Consult further literature) optimize_conditions->end

Caption: A logical flowchart for troubleshooting low or no yield in the synthesis of this compound.

References

Technical Support Center: Thiochromanone Synthesis via Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Friedel-Crafts synthesis of thiochromanones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My intramolecular Friedel-Crafts reaction to form a thiochromanone is resulting in a very low yield or failing completely. What are the most common causes?

A1: Low or no yield in the intramolecular Friedel-Crafts acylation for thiochromanone synthesis can be attributed to several critical factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If the aromatic ring of your 3-(arylthio)propanoic acid precursor contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated, hindering or preventing the cyclization.[1][2] The reaction works best with electron-donating or weakly deactivating groups on the aromatic ring.[3][4]

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2][5] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous conditions.[2][5]

  • Insufficient Catalyst: The thiochromanone product, a ketone, can form a stable complex with the Lewis acid catalyst.[1][2][6] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required, rather than a catalytic amount.[2][6][7]

  • Sub-optimal Reaction Temperature: Temperature plays a significant role in reaction efficiency. Some reactions may require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.[1][7] For the synthesis of thiochromen-4-ones from (Z)-3-arylthioacrylic acids, a temperature of 100 °C with sulfuric acid was found to be effective.[4][8][9]

  • Poor Reagent Quality: The purity of the starting 3-(arylthio)propanoic acid is crucial. Impurities can interfere with the reaction, leading to byproducts and lower yields.[1]

Issue 2: Formation of Multiple Products or Byproducts

Q2: I'm observing the formation of multiple products or significant byproducts in my reaction mixture. What could be the cause?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the resulting ketone is deactivating, side reactions can still occur.[10]

  • Intermolecular Acylation: If the reaction concentration is too high, intermolecular acylation between two molecules of the starting material can compete with the desired intramolecular cyclization, leading to polymeric materials.

  • Alternative Cyclization Pathways: Depending on the substrate and conditions, there might be alternative, undesired cyclization pathways.

  • Decomposition: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the final product.[1][7]

To mitigate these issues, try running the reaction under more dilute conditions to favor the intramolecular pathway and optimize the reaction temperature and time.

Issue 3: Catalyst-Related Problems

Q3: My reaction mixture is turning dark and forming a tarry substance. What is happening?

A3: The formation of dark, tarry material is often a sign of side reactions or decomposition, which can be caused by:

  • Reactive Substrates: Highly activated aromatic rings may be prone to polymerization or other side reactions under strong Lewis acid conditions.[2]

  • High Temperatures: As mentioned, excessive heat can cause decomposition of sensitive organic molecules.[7]

  • Moisture Contamination: The presence of water can lead to uncontrolled side reactions and catalyst decomposition, contributing to the formation of tar.[2][5]

To resolve this, ensure your reagents and solvents are pure and anhydrous, and consider running the reaction at a lower temperature.

Data Presentation

Table 1: Effect of Aromatic Ring Substituents on Thiochromanone Yield

This table summarizes the yields of various substituted thiochromanones synthesized via a one-pot reaction from the corresponding 3-(arylthiol)propanoic acids.

Substituent on Aromatic RingProductYield (%)
H4H-Thiochromen-4-one69%[8]
6-Methyl6-Methylthiochromen-4-one72%[8]
6-Bromo6-Bromothiochromen-4-one58%[8]
Various electron-donating groupsSubstituted Thiochromones63-72%[9]
Various electron-withdrawing groupsSubstituted Thiochromones55-81%[9]

The data indicates that both electron-donating and electron-withdrawing groups are tolerated, though yields can vary.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation for Thiochroman-4-one Synthesis

This protocol is a general guideline for the synthesis of thiochroman-4-ones from 3-(arylthio)propanoic acids.

Materials:

  • 3-(Arylthio)propanoic acid derivative

  • Lewis Acid (e.g., Aluminum Chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂))

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (optional, for forming acyl chloride in situ)

  • Ice, concentrated HCl for workup

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation (Strictly Anhydrous): Ensure all glassware is oven-dried or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Acid Chloride Formation (Optional but Recommended): In a round-bottom flask, dissolve the 3-(arylthio)propanoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Friedel-Crafts Reaction: Suspend anhydrous AlCl₃ (1.1 - 1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.[2]

  • Substrate Addition: Dissolve the crude acyl chloride from step 2 in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.[2]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature or heat to reflux as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2-3 times).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]

Visualizations

Troubleshooting Workflow

G Troubleshooting Low Yield in Friedel-Crafts Reaction start Low Yield Observed check_catalyst Check Catalyst Activity & Amount start->check_catalyst check_conditions Verify Anhydrous Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate check_temp Optimize Reaction Temperature start->check_temp solution_catalyst Use Fresh, Anhydrous Lewis Acid (Stoichiometric Amount) check_catalyst->solution_catalyst solution_conditions Dry Glassware, Solvents & Reagents check_conditions->solution_conditions solution_substrate Consider Substrate with Activating/Neutral Groups check_substrate->solution_substrate solution_temp Screen Temperatures (e.g., 0°C to Reflux) check_temp->solution_temp success Improved Yield solution_catalyst->success solution_conditions->success solution_substrate->success solution_temp->success

Caption: A stepwise workflow for troubleshooting low yields.

Intramolecular Friedel-Crafts Acylation Mechanism

G Mechanism for Thiochromanone Synthesis sub 3-(Arylthio)propanoic Acid Chloride complex Acyl Chloride-Lewis Acid Complex sub->complex + AlCl₃ lewis AlCl₃ (Lewis Acid) lewis->complex acylium Acylium Ion Intermediate (Electrophile) complex->acylium - AlCl₄⁻ attack Intramolecular Electrophilic Aromatic Substitution acylium->attack Aromatic Ring Attacks sigma Sigma Complex (Resonance Stabilized) attack->sigma deprotonation Deprotonation sigma->deprotonation - H⁺ product_complex Product-AlCl₃ Complex deprotonation->product_complex workup Aqueous Workup (H₃O⁺) product_complex->workup product Thiochromanone workup->product

Caption: The role of the Lewis acid in generating the electrophile.

Substrate Electronics and Reaction Feasibility

G Effect of Substituents on Reaction Success substrate 3-(Arylthio)propanoic Acid edg Electron-Donating Group (e.g., -CH₃, -OCH₃) substrate->edg ewg_strong Strong Electron-Withdrawing Group (e.g., -NO₂, -CF₃) substrate->ewg_strong ewg_weak Weak Electron-Withdrawing Group (e.g., -Cl, -Br) substrate->ewg_weak outcome_good High Yield Expected edg->outcome_good outcome_bad Low to No Yield Expected ewg_strong->outcome_bad outcome_moderate Moderate Yield Expected ewg_weak->outcome_moderate

Caption: Relationship between ring substituents and expected yield.

References

Optimizing reaction conditions for 6-Bromothiochroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromothiochroman-4-one. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and reliable method for synthesizing this compound involves a two-step process:

  • Formation of 3-(4-bromophenylthio)propanoic acid: This intermediate is typically prepared via a Michael addition of 4-bromothiophenol to acrylic acid or by the reaction of 4-bromothiophenol with 3-chloropropanoic acid under basic conditions.

  • Intramolecular Friedel-Crafts Cyclization: The resulting 3-(4-bromophenylthio)propanoic acid is then cyclized in the presence of a strong acid catalyst to yield the final product, this compound.

Q2: Are there alternative synthetic strategies for this compound?

Yes, an alternative approach involves the synthesis of 6-Bromothiochromen-4-one, the unsaturated analog, followed by a reduction step.

  • Synthesis of 6-Bromothiochromen-4-one: This can be achieved through a one-pot reaction from 3-(4-bromophenylthio)propanoic acid using a dehydrating agent and a cyclizing agent.

  • Reduction: The resulting 6-Bromothiochromen-4-one is then selectively reduced to this compound, typically through catalytic hydrogenation, which reduces the carbon-carbon double bond while leaving the carbonyl group intact.

Q3: What are the critical parameters to control during the Friedel-Crafts cyclization?

The success of the intramolecular Friedel-Crafts cyclization is highly dependent on several factors:

  • Choice and Concentration of Acid Catalyst: Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used. The concentration of the acid is crucial; insufficient acid will lead to an incomplete reaction, while excessive amounts can promote side reactions.

  • Reaction Temperature: The optimal temperature is critical for achieving a good yield and minimizing the formation of byproducts. The temperature should be carefully controlled and optimized for the specific substrate and catalyst system.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Prolonged reaction times can lead to degradation of the product.

  • Anhydrous Conditions: The presence of water can deactivate the acid catalyst and lead to lower yields. Therefore, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate. The fractions containing the pure product can be identified by TLC, and the solvent is then removed under reduced pressure to yield the purified this compound. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound in the Cyclization Step
Possible Cause Troubleshooting Suggestion
Inactive Catalyst Use fresh, high-purity acid catalyst. Ensure anhydrous conditions as moisture can deactivate the catalyst.
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC.
Incomplete Reaction Extend the reaction time. Monitor the disappearance of the starting material by TLC.
Poor Quality Starting Material Ensure the purity of 3-(4-bromophenylthio)propanoic acid. Impurities can interfere with the cyclization.
Incorrect Stoichiometry Optimize the molar ratio of the substrate to the acid catalyst.
Problem 2: Formation of Significant Side Products
Possible Cause Troubleshooting Suggestion
Reaction Temperature is Too High Lower the reaction temperature. High temperatures can lead to charring and the formation of polymeric byproducts.
Prolonged Reaction Time Optimize the reaction time by closely monitoring the reaction. Stop the reaction as soon as the starting material is consumed.
Intermolecular Reactions If the concentration of the starting material is too high, intermolecular side reactions can occur. Consider performing the reaction under more dilute conditions.
Oxidation of the Thioether Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Suggestion
Co-elution of Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation.
Oily Product If the product is an oil and difficult to handle, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Residual Acid Catalyst During the work-up, ensure the reaction mixture is thoroughly neutralized and washed to remove any residual acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Thiochromen-4-ones
EntryReactantCatalystSolventTemperature (°C)Time (h)Yield (%)
13-(4-bromophenylthio)propanoic acidPPADichloromethane1001258
23-(4-chlorophenylthio)propanoic acidPPADichloromethane1001260
33-(4-fluorophenylthio)propanoic acidPPADichloromethane1001255
43-(p-tolylthio)propanoic acidPPADichloromethane1001272

Data extracted from a study on the one-pot synthesis of thiochromen-4-ones.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-bromophenylthio)propanoic acid
  • To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide (1.1 eq).

  • To this solution, add 3-chloropropanoic acid (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • After completion, neutralize the reaction mixture with an aqueous acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
  • To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the starting material), add 3-(4-bromophenylthio)propanoic acid (1.0 eq) portion-wise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the optimized reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 3: Catalytic Hydrogenation of 6-Bromothiochromen-4-one
  • Dissolve 6-Bromothiochromen-4-one (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization 4-Bromothiophenol 4-Bromothiophenol 3-(4-bromophenylthio)propanoic acid 3-(4-bromophenylthio)propanoic acid 4-Bromothiophenol->3-(4-bromophenylthio)propanoic acid Acrylic Acid / 3-Chloropropanoic Acid Acrylic Acid / 3-Chloropropanoic Acid Acrylic Acid / 3-Chloropropanoic Acid->3-(4-bromophenylthio)propanoic acid This compound This compound 3-(4-bromophenylthio)propanoic acid->this compound  Intramolecular  Friedel-Crafts  Cyclization

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low Yield Low Yield Inactive Catalyst Inactive Catalyst Low Yield->Inactive Catalyst Cause Low Temperature Low Temperature Low Yield->Low Temperature Cause Use Fresh Catalyst\nEnsure Anhydrous Conditions Use Fresh Catalyst Ensure Anhydrous Conditions Inactive Catalyst->Use Fresh Catalyst\nEnsure Anhydrous Conditions Increase Temperature Increase Temperature Low Temperature->Increase Temperature Side Reactions Side Reactions High Temperature High Temperature Side Reactions->High Temperature Cause Prolonged Time Prolonged Time Side Reactions->Prolonged Time Cause Lower Temperature Lower Temperature High Temperature->Lower Temperature Optimize Reaction Time Optimize Reaction Time Prolonged Time->Optimize Reaction Time Purification Issues Purification Issues Co-elution Co-elution Purification Issues->Co-elution Cause Optimize Eluent System Optimize Eluent System Co-elution->Optimize Eluent System

Caption: Troubleshooting logic for synthesis issues.

Solubility issues of 6-Bromothiochroman-4-one in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues of 6-Bromothiochroman-4-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a sulfur-containing heterocyclic compound.[1][2] Derivatives of thiochroman-4-one have been investigated for a variety of biological activities, including antibacterial and antifungal properties.[1][3][4]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?

This is a common issue for hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the assay buffer upon dilution from a high-concentration organic stock solution, such as DMSO.[5][6][7]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of hydrophobic compounds.[7][8][9][10] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can negatively affect the solubility of hydrophobic compounds.[6][11]

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%.[6][7][9][10] However, the tolerance to DMSO can be cell-line dependent, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific assay.[6]

Q5: Could the temperature of my media be affecting the solubility of this compound?

Yes, temperature can influence solubility. Adding a compound to cold media can decrease its solubility.[5] It is recommended to use pre-warmed (37°C) cell culture media for dilutions to enhance solubility and prevent precipitation.[5][12]

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A visible precipitate or cloudiness forms immediately after adding the this compound DMSO stock solution to the aqueous assay buffer or cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its aqueous solubility limit.[5]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[5]
Rapid Dilution ("Solvent Shock") Adding a concentrated stock solution directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation.[11]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5][12] Add the compound dropwise while gently vortexing the media to ensure rapid dispersion.[6][13]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.[5]Always use pre-warmed (37°C) cell culture media for your dilutions.[5][12]
High Solvent Concentration The final concentration of DMSO in the assay may be too high, affecting the properties of the aqueous solution.Prepare a higher concentration stock solution in DMSO to allow for a greater dilution factor, thus keeping the final DMSO concentration low (ideally ≤0.5%).[7][14]
Issue 2: Precipitation Over Time in the Incubator

Symptom: The solution is initially clear after dilution, but a precipitate (crystalline or cloudy) appears after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may not be stable in the aqueous environment at 37°C for extended periods.If compound instability is suspected, consider reducing the incubation time or preparing fresh media with the compound more frequently.
pH Shift in Medium Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting the solubility of pH-sensitive compounds.[11]Monitor the pH of your culture medium. Ensure the incubator's CO₂ levels are correctly calibrated to maintain a stable pH.[11]
Interaction with Media Components The compound may interact with salts, proteins, or other components in the culture medium over time, leading to the formation of insoluble complexes.[11]If using a serum-containing medium, consider potential interactions with serum proteins.[14] Reducing the serum percentage or using a serum-free medium might alter solubility.[11]
Media Evaporation Evaporation from culture plates during long-term incubation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[5]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5]
Freeze-Thaw Cycles of Stock Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound precipitation within the stock, which then affects subsequent dilutions.[8][14]Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8][14]

Quantitative Data Summary

As there is no publicly available quantitative solubility data for this compound, the following table presents a hypothetical example of how to structure such data. It is recommended that researchers determine the solubility of this compound in their specific assay systems empirically.

Table 1: Hypothetical Solubility of this compound in Various Solvents

Solvent Solubility (mM) Notes
DMSO>100Forms a clear solution.
Ethanol~25May require gentle warming to fully dissolve.
PBS (pH 7.4)<0.01Practically insoluble.
Cell Culture Medium + 10% FBS0.05Solubility may be slightly enhanced by serum proteins.
Cell Culture Medium (serum-free)0.02Lower solubility compared to serum-containing medium.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Carefully weigh the desired amount of the compound.

  • Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 100 mM concentration.

  • Mix: Vortex the solution vigorously until the compound is completely dissolved.[13] If necessary, use a brief sonication in a water bath to aid dissolution.[8] Gentle warming in a 37°C water bath can also be applied cautiously.[8]

  • Inspect: Visually confirm that the solution is clear and free of any particulates.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8][14] Store at -20°C or -80°C, protected from light.[9][13]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
  • Prepare Stock: Use a 100 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Prepare a series of 2-fold dilutions of your compound in your complete cell culture medium (pre-warmed to 37°C). Start from a concentration higher than your intended highest experimental concentration (e.g., 200 µM).

  • Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) immediately after preparation and at time points relevant to your experiment (e.g., 1, 4, 24, 48 hours).

  • Microscopic Examination: To detect microprecipitates, examine a small aliquot from each dilution under a microscope.

  • Determine Limit: The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay stock_solid Solid this compound dissolve Dissolve & Vortex/Sonicate stock_solid->dissolve stock_dmso Anhydrous DMSO stock_dmso->dissolve stock_100mM 100 mM Stock in DMSO dissolve->stock_100mM aliquot Aliquot & Store at -80°C stock_100mM->aliquot serial_dilution Perform Serial Dilutions in Media aliquot->serial_dilution Use one aliquot warm_media Pre-warm Media to 37°C warm_media->serial_dilution final_conc Final Working Concentrations serial_dilution->final_conc add_to_cells Add to Assay Plate final_conc->add_to_cells incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway Example of a Generic Kinase Signaling Pathway cluster_nucleus Nuclear Events compound This compound kinase1 Kinase A compound->kinase1 Inhibition receptor Cell Surface Receptor receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression cellular_response Cellular Response (e.g., Anti-fungal effect) gene_expression->cellular_response

Caption: A generic kinase signaling pathway potentially targeted by inhibitors.

References

Stability of 6-Bromothiochroman-4-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6-Bromothiochroman-4-one. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Storage at 2-8°C is advisable to minimize potential degradation.

Q2: I am observing variability in my experimental results. Could the stability of my this compound stock solution be the issue?

A2: Yes, the stability of your stock solution could be a significant factor. The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions (light and temperature). It is recommended to prepare fresh stock solutions for sensitive experiments or to validate the stability of your stock solution over time using analytical methods like HPLC.

Q3: What are the initial signs of degradation of this compound?

A3: Visual signs of degradation in the solid state can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a color change or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.

Q4: Which solvents are recommended for preparing stock solutions of this compound?

A4: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of this compound due to its good solubility. For aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system. The stability in protic solvents like methanol and ethanol may be lower, and should be evaluated for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent Assay Results Degradation of this compound in stock or working solutions.Prepare fresh solutions before each experiment. Perform a stability study of your stock solution under your storage conditions (see Experimental Protocols). Analyze the purity of your compound using HPLC or LC-MS.
Appearance of Unexpected Peaks in Chromatography Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method.
Low Yield in a Synthetic Step Involving this compound Instability of the compound under the reaction conditions (e.g., pH, temperature, presence of oxidizing/reducing agents).Evaluate the stability of this compound under your specific reaction conditions before proceeding with the synthesis. Consider using milder reaction conditions or protecting groups if necessary.
Precipitation in Aqueous Buffers Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent from your stock solution is low enough to maintain solubility. The use of co-solvents or solubility enhancers may be necessary, but their impact on compound stability should be assessed.

Stability of this compound in Different Solvents

The stability of this compound is influenced by the solvent's polarity, proticity, and the presence of dissolved gases or impurities. The following table summarizes the expected stability based on general chemical principles for thiochromanone structures. Note: This data is predictive and should be confirmed experimentally.

Solvent Solvent Type Expected Stability (at Room Temperature, protected from light) Potential Degradation Pathways
Dimethyl Sulfoxide (DMSO)Polar AproticHighMinimal degradation expected over several weeks.
N,N-Dimethylformamide (DMF)Polar AproticHighMinimal degradation expected over several weeks.
Acetonitrile (ACN)Polar AproticModeratePotential for slow degradation over time.
Methanol (MeOH)Polar ProticModerate to LowSusceptible to nucleophilic attack by the solvent, potentially leading to ring-opening or other reactions, especially over extended periods.
Ethanol (EtOH)Polar ProticModerate to LowSimilar to methanol, potential for reaction with the solvent.
Water (Aqueous Buffers)Polar ProticpH-dependentStability is highly dependent on the pH. Degradation is expected to be faster at acidic and basic pH compared to neutral conditions.
Dichloromethane (DCM)Nonpolar AproticHighGenerally stable for short-term use in synthetic procedures.
ChloroformNonpolar AproticHighSimilar to DCM, suitable for short-term applications.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO or DMF

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Vortex mixer

    • Amber glass vials for storage

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the compound.

    • Gently vortex the flask until the solid is completely dissolved.

    • Add the solvent to the flask up to the calibration mark.

    • Mix the solution thoroughly by inverting the flask several times.

    • Aliquot the stock solution into amber glass vials to minimize exposure to light and repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2]

1. General Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and monitor the degradation.

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a hot air oven at 60°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent and analyze.

  • Photolytic Degradation (Solution):

    • Expose the stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time intervals.

3. Analysis: Analyze all samples using a validated stability-indicating HPLC method with a UV detector. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Weigh this compound dissolve Dissolve in appropriate solvent start->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 60°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms data Data Interpretation and Stability Assessment lcms->data

Caption: Experimental workflow for the forced degradation study of this compound.

signaling_pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent This compound hydrolysis_product Potential Ring-Opened Product (e.g., 3-(2-bromo-5-mercaptophenyl)propanoic acid) parent->hydrolysis_product Acid/Base sulfoxide This compound S-oxide parent->sulfoxide Oxidizing Agent (e.g., H2O2) sulfone This compound S,S-dioxide sulfoxide->sulfone

Caption: Plausible degradation pathways of this compound under hydrolytic and oxidative stress.

References

Technical Support Center: Purification of 6-Bromothiochroman-4-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromothiochroman-4-one and its derivatives.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Column Chromatography Issues

Question 1: I am getting poor separation of my this compound from impurities during column chromatography. What can I do?

Answer: Poor separation is a common issue and can be addressed by optimizing several parameters of your flash chromatography protocol.

  • Solvent System: The most commonly reported solvent system for the purification of this compound and its derivatives is a mixture of ethyl acetate and hexanes.[1] The polarity of the eluent is critical. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.[1]

  • TLC Analysis: Before running the column, perform a thorough TLC analysis to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation. Use a UV lamp (254 nm) for visualization. You can also use staining agents like potassium permanganate or phosphomolybdic acid for compounds that are not UV-active.[1]

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • Loading Technique: For optimal separation, load your crude product onto the column in a minimal amount of solvent. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, is often a superior method for achieving a concentrated starting band.

Question 2: My this compound appears to be degrading on the silica gel column. How can I prevent this?

Answer: Degradation on silica gel can be a significant challenge, especially for sensitive compounds. Brominated aromatic compounds can be susceptible to degradation under certain conditions.

  • Deactivation of Silica Gel: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. You can neutralize the silica gel by pre-treating it with a base, such as triethylamine, before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time the compound is in contact with the silica gel.

  • Potential for Dehalogenation: Brominated aromatic compounds can undergo dehalogenation.[2] This can be exacerbated by prolonged exposure to silica gel or the presence of certain impurities. If you suspect dehalogenation, analyze your fractions for the presence of the debrominated analog, thiochroman-4-one.

Crystallization Challenges

Question 3: I am unable to crystallize my purified this compound. It keeps oiling out. What should I do?

Answer: "Oiling out" is a common problem in crystallization and occurs when the compound comes out of solution above its melting point or when the solution is too concentrated.

  • Solvent Choice: The choice of solvent is critical. For sulfur-containing heterocycles, a single solvent or a binary solvent system is often used. You can try dissolving your compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed.

  • Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.

  • Inducing Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a single, pure crystal of your compound to the solution.

  • Purity: Impurities can significantly inhibit crystallization. Ensure your compound is of high purity before attempting crystallization.

Question 4: My recrystallized this compound is still colored. How can I decolorize it?

Answer: The presence of color indicates impurities.

  • Activated Charcoal: You can treat a solution of your compound with a small amount of activated charcoal to adsorb the colored impurities. After a short period of heating, the charcoal is removed by hot filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[3]

  • Repeat Crystallization: A second recrystallization is often effective at removing residual colored impurities.[3]

Data Presentation

The following table summarizes typical purification parameters for this compound derivatives found in the literature.

CompoundPurification MethodSolvent System (v/v)Yield (%)Reference
6-Bromothiochromen-4-oneFlash Column Chromatography5-10% Ethyl Acetate/Hexanes58[1]
6-Chlorothiochromen-4-oneFlash Column Chromatography5-10% Ethyl Acetate/Hexanes60[1]
6-Fluorothiochromen-4-oneFlash Column Chromatography5-10% Ethyl Acetate/Hexanes55[1]
6-tert-Butylthiochromen-4-oneFlash Column Chromatography5-10% Ethyl Acetate/Hexanes65[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol is a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Compressed air or nitrogen source (optional)

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various ratios of ethyl acetate/hexanes. Aim for an Rf of 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of purified this compound.

Materials:

  • Purified this compound

  • Appropriate solvent(s) (e.g., ethanol, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound in the minimum amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude Crude this compound TLC TLC Analysis (Determine Eluent) Crude->TLC Analyze Column Flash Column Chromatography TLC->Column Optimize Fractions Collect & Analyze Fractions Column->Fractions Elute Combine Combine Pure Fractions Fractions->Combine Identify Recrystallize Recrystallization Combine->Recrystallize Isolate Pure Pure this compound Recrystallize->Pure Purify

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic cluster_solutions_sep Solutions for Poor Separation cluster_solutions_deg Solutions for Degradation cluster_solutions_oil Solutions for Oiling Out cluster_solutions_color Solutions for Colored Crystals Start Purification Issue PoorSep Poor Separation (Column Chromatography) Start->PoorSep Degradation Compound Degradation Start->Degradation OilingOut Oiling Out (Crystallization) Start->OilingOut Colored Colored Crystals Start->Colored Solvent Optimize Solvent System PoorSep->Solvent TLC Refine TLC Analysis PoorSep->TLC Packing Improve Column Packing PoorSep->Packing Deactivate Deactivate Silica Degradation->Deactivate AltPhase Use Alumina Degradation->AltPhase FastRun Minimize Run Time Degradation->FastRun SolventChoice Change Solvent/Solvent System OilingOut->SolventChoice SlowCool Slow Cooling Rate OilingOut->SlowCool Induce Induce Crystallization OilingOut->Induce Charcoal Activated Charcoal Treatment Colored->Charcoal Recrystal Repeat Recrystallization Colored->Recrystal

Caption: A troubleshooting decision tree for common purification challenges.

References

Preventing degradation of 6-Bromothiochroman-4-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromothiochroman-4-one. The information is designed to help prevent degradation of the compound during storage and experimental use.

Troubleshooting Guides

This section addresses specific issues that users may encounter, providing potential causes and solutions.

Issue 1: Visible Color Change of the Compound from Light Yellow to Brownish.

  • Potential Cause 1: Exposure to Light. As an alpha-haloketone, this compound is susceptible to photodegradation. Light can initiate the cleavage of the carbon-bromine bond, leading to the formation of radical species that can polymerize and cause discoloration.

  • Solution: Store the compound in an amber or opaque vial to protect it from light. Work with the compound in a fume hood with the sash down to minimize exposure to ambient light.

  • Potential Cause 2: Oxidation. The thioether moiety in the thiochromanone ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially causing a color change. This can be accelerated by exposure to air (oxygen) and certain contaminants.

  • Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed after each use to minimize exposure to air.

  • Potential Cause 3: Acid-Catalyzed Degradation. Traces of acidic impurities can catalyze the degradation of alpha-haloketones, leading to the elimination of hydrogen bromide and subsequent polymerization.

  • Solution: Ensure all glassware and spatulas used for handling are clean and free of acidic residues. Store the compound away from acidic vapors.

Issue 2: Inconsistent or Poor Results in Subsequent Reactions.

  • Potential Cause 1: Degradation of the Starting Material. If the this compound has degraded, its purity will be lower than expected, leading to lower yields or the formation of unexpected byproducts in your reaction.

  • Solution: Before use, assess the purity of the compound using an appropriate analytical technique such as HPLC or ¹H NMR (see Experimental Protocols section). If the purity is compromised, it is recommended to purify the compound by recrystallization or chromatography before use.

  • Potential Cause 2: Presence of Water. While a small amount of water has been suggested to stabilize some alpha-haloketones, excess moisture can lead to hydrolysis, especially under non-neutral pH conditions.

  • Solution: Store the compound in a desiccator over a suitable drying agent. Handle the compound in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thioether.
Light Protected from light (Amber vial)Prevents photodegradation.
Humidity Dry (Desiccator)Minimizes potential hydrolysis.
Container Tightly sealed, non-metallic lidPrevents exposure to air and moisture, and avoids potential reaction with metals.[1]

Q2: What are the likely degradation products of this compound?

A2: Based on the chemical structure of this compound, the primary degradation pathways are expected to be hydrolysis, oxidation, and elimination/polymerization. The potential degradation products are listed in the table below.

Degradation PathwayPotential Degradation Product(s)
Hydrolysis 6-Bromo-4-hydroxythiochromene
Oxidation This compound S-oxide, this compound S,S-dioxide
Elimination 6-Bromothiochromene, followed by polymerization

Q3: How can I check the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for routine quantitative analysis of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide an absolute purity value and structural confirmation.[2] Detailed protocols are provided in the Experimental Protocols section.

Q4: Is it necessary to purify this compound before use?

A4: It is highly recommended to assess the purity of the compound before use, especially if it has been stored for an extended period or if you observe any visual changes. If the purity is below the required specification for your experiment, purification is necessary to ensure reliable and reproducible results.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability and purity of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and its non-volatile degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is useful for identifying potential volatile degradation products or residual solvents.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range m/z 40-450
Sample Preparation 1 mg/mL in Dichloromethane

Protocol 3: Structural Confirmation and Purity by ¹H NMR Spectroscopy

This technique provides structural information and can be used for quantitative analysis with an internal standard.

ParameterCondition
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard (Optional for qNMR) e.g., 1,3,5-Trimethoxybenzene
Sample Preparation Dissolve ~5 mg of the compound in ~0.7 mL of CDCl₃

Visualizations

The following diagrams illustrate key concepts related to the degradation and analysis of this compound.

cluster_storage Storage Conditions cluster_factors Degradation Factors This compound This compound Degradation Degradation This compound->Degradation Improper Storage Stable Compound Stable Compound This compound->Stable Compound Proper Storage Light Light Degradation->Light Oxygen Oxygen Degradation->Oxygen Moisture Moisture Degradation->Moisture Heat Heat Degradation->Heat Acid/Base Acid/Base Degradation->Acid/Base

Caption: Logical relationship between storage conditions and compound stability.

Start Start Observe Degradation Observe Color Change/ Inconsistent Results Start->Observe Degradation Check Storage Review Storage Conditions (Light, Temp, Atmosphere) Observe Degradation->Check Storage Purity Analysis Perform Purity Analysis (HPLC, NMR) Check Storage->Purity Analysis Purify Purify Purity Analysis->Purify Purity < Specification? Use As Is Use As Is Purify->Use As Is No Purify Compound Recrystallize or Chromatography Purify->Purify Compound Yes Proceed with Exp Proceed with Experiment Use As Is->Proceed with Exp Purify Compound->Purity Analysis Re-analyze Discard Discard Purify Compound->Discard Purification Fails

Caption: Troubleshooting workflow for suspected compound degradation.

cluster_pathways Potential Degradation Pathways node_compound This compound node_hydrolysis Hydrolysis + H₂O 6-Bromo-4-hydroxythiochromene node_compound->node_hydrolysis Moisture node_oxidation Oxidation + [O] This compound S-oxide node_compound->node_oxidation Oxygen node_elimination Elimination - HBr 6-Bromothiochromene → Polymer node_compound->node_elimination Heat/Light/Acid

References

Scaling up the synthesis of 6-Bromothiochroman-4-one for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for scaling up the synthesis of 6-Bromothiochroman-4-one for preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and reliable method for synthesizing this compound is a two-step process. The first step involves the reaction of 4-bromothiophenol with either acrylic acid or 3-chloropropionic acid to form the intermediate, 3-(4-bromophenylthio)propanoic acid. The second step is an intramolecular Friedel-Crafts acylation of this intermediate to yield the final product, this compound.[1][2]

Q2: What are the critical reaction parameters to control during the intramolecular Friedel-Crafts acylation?

A2: The intramolecular Friedel-Crafts acylation is a sensitive reaction. Key parameters to control include:

  • Anhydrous Conditions: The Lewis acid catalyst (e.g., aluminum chloride) and the solvent must be strictly anhydrous to prevent deactivation of the catalyst and unwanted side reactions.

  • Temperature: The reaction is often exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure a good yield.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion. Over-running the reaction can lead to the formation of impurities.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (4-bromothiophenol, 3-(4-bromophenylthio)propanoic acid), polymeric byproducts from intermolecular reactions, and isomers formed due to carbocation rearrangements during the Friedel-Crafts acylation.

Q4: What purification methods are suitable for this compound, especially at a larger scale?

A4: For laboratory-scale purification, silica gel column chromatography is effective. For larger, preclinical scales, recrystallization is often a more practical and scalable method. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity requirements, and methods for the analysis of thiochroman-4-one using reverse-phase HPLC have been developed.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of 3-(4-bromophenylthio)propanoic acid (Step 1) Incomplete reaction of 4-bromothiophenol.Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of the product.Work up the reaction mixture promptly after completion to avoid potential degradation of the product.
Low or No Yield of this compound (Step 2) Deactivated Lewis acid catalyst (e.g., AlCl₃).Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware and solvents are thoroughly dried before use.
Incorrect reaction temperature.Carefully control the reaction temperature. For exothermic reactions, consider slow, portion-wise addition of the starting material to the Lewis acid suspension at a low temperature (e.g., 0 °C).
Insufficient amount of Lewis acid.A stoichiometric amount of the Lewis acid is often required as it complexes with both the starting material and the product.[4]
Formation of a Dark, Tarry Reaction Mixture Polymerization or decomposition.This can be caused by excessively high temperatures or the presence of impurities. Ensure strict temperature control and use pure starting materials.
Air or moisture contamination.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Product is Difficult to Purify Presence of multiple byproducts.Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of impurities.
Co-elution of impurities during column chromatography.Experiment with different solvent systems for column chromatography to improve separation. Consider using a different purification technique like recrystallization.
Inconsistent Results Upon Scale-Up Inefficient heat transfer in larger reactors.Ensure adequate stirring and cooling capacity for the larger reaction vessel to maintain the optimal temperature profile.
Mass transfer limitations.In heterogeneous reactions, ensure efficient mixing to facilitate contact between reactants.

Experimental Protocols

Step 1: Synthesis of 3-(4-bromophenylthio)propanoic acid

This protocol is a general guideline and may require optimization.

Reagent Molar Ratio Example Quantity (for a 10g scale of product)
4-Bromothiophenol1.015.5 g
Acrylic Acid1.16.7 g
Triethylamine1.211.2 mL
Toluene-150 mL

Procedure:

  • To a stirred solution of 4-bromothiophenol in toluene, add triethylamine.

  • Slowly add acrylic acid to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-bromophenylthio)propanoic acid, which can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Reagent Molar Ratio Example Quantity (for a 10g scale of product)
3-(4-bromophenylthio)propanoic acid1.022.5 g
Aluminum Chloride (anhydrous)1.216.4 g
Dichloromethane (anhydrous)-225 mL

Procedure:

  • To a suspension of anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere, add a solution of 3-(4-bromophenylthio)propanoic acid in anhydrous dichloromethane dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thia-Michael Addition cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation cluster_purification Purification start1 4-Bromothiophenol + Acrylic Acid process1 Reaction in Toluene with Triethylamine start1->process1 product1 3-(4-bromophenylthio)propanoic acid process1->product1 start2 3-(4-bromophenylthio)propanoic acid product1->start2 Intermediate process2 Reaction with AlCl3 in Dichloromethane start2->process2 product2 This compound process2->product2 purify Recrystallization or Column Chromatography product2->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_step1 Review Step 1: Thia-Michael Addition start->check_step1 check_step2 Review Step 2: Friedel-Crafts Acylation start->check_step2 check_purification Review Purification Method start->check_purification step1_issues Incomplete Reaction? Starting Materials Pure? check_step1->step1_issues step2_issues Anhydrous Conditions? Correct Temperature? Sufficient Lewis Acid? check_step2->step2_issues purification_issues Appropriate Solvent? Recrystallization Efficient? check_purification->purification_issues solution Optimize Conditions & Repeat step1_issues->solution step2_issues->solution purification_issues->solution

Caption: Troubleshooting workflow for the synthesis.

References

Alternative reagents for the synthesis of thiochroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiochroman-4-ones. This resource addresses common challenges and offers guidance on alternative reagents and reaction optimization.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues that may be encountered during the synthesis of thiochroman-4-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiochroman-4-ones, and what are their primary advantages and disadvantages?

A1: The most prevalent methods for synthesizing the thiochroman-4-one core are the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids and the direct reaction of thiophenols with α,β-unsaturated acids.

  • Intramolecular Friedel-Crafts Acylation: This is a widely used two-step process. First, a 3-(arylthio)propanoic acid is synthesized, typically from a thiophenol and a β-halopropionic acid or an acrylic acid derivative.[1] This intermediate is then cyclized using a strong acid catalyst.

    • Advantages: Generally provides moderate to good yields and allows for a wide range of substituents on the aromatic ring.[1][2]

    • Disadvantages: The synthesis of the 3-(arylthio)propanoic acid precursor is an additional step. The strong acids used for cyclization can sometimes lead to side reactions or be difficult to work with.[1]

  • Direct Reaction of Thiophenols with α,β-Unsaturated Acids: This is a one-step approach where a thiophenol and an α,β-unsaturated acid (like acrylic acid) react in the presence of a strong acid catalyst to directly form the thiochroman-4-one.[1]

    • Advantages: This method is a more direct, one-pot synthesis, which can save time and resources.[3]

    • Disadvantages: The yields for this one-step reaction are often low.[1]

Q2: My intramolecular Friedel-Crafts cyclization is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids can be attributed to several factors:

  • Deactivated Aromatic Ring: Strongly electron-withdrawing groups on the thiophenol ring can deactivate it towards electrophilic substitution, hindering the cyclization.[4]

  • Suboptimal Catalyst: The choice and quality of the acid catalyst are crucial. Polyphosphoric acid (PPA) and methanesulfonic acid are common choices.[1] The activity of Lewis acids like AlCl₃ can be diminished by moisture.

  • Inappropriate Reaction Temperature and Time: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures or prolonged reaction times can lead to decomposition and byproduct formation. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Steric Hindrance: Bulky substituents near the reaction site can impede the intramolecular cyclization.

To improve the yield, consider the following:

  • Optimize the Catalyst: If using PPA, ensure it is fresh and viscous. For Lewis acids, maintain anhydrous conditions. Trying an alternative acid catalyst might also be beneficial.

  • Adjust Reaction Conditions: Systematically vary the temperature and reaction time. Start with the conditions reported in the literature for similar substrates and optimize from there.

  • Purity of Starting Material: Ensure the 3-(arylthio)propanoic acid is pure, as impurities can interfere with the reaction.

Q3: I am observing unexpected byproducts in my reaction mixture. What are they likely to be and how can I minimize their formation?

A3: The formation of byproducts is a common issue, particularly in Friedel-Crafts reactions. Common byproducts include:

  • Polymeric Materials: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to the formation of polymers. Performing the reaction under high-dilution conditions (using a larger volume of solvent) can minimize this.

  • Dealkylation Products: When using substrates with methoxy groups, strong acids like sulfuric acid can sometimes cause demethylation.[3] Using a milder catalyst like PPA may prevent this.

  • Incomplete Cyclization: Unreacted starting material can be a significant impurity if the reaction does not go to completion. Monitor the reaction by TLC to ensure all the starting material is consumed.

Q4: What is the recommended workup procedure for a reaction using Polyphosphoric Acid (PPA)?

A4: PPA is a viscous, sticky substance that can make product isolation challenging. A typical workup procedure involves the following steps:

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly quench the reaction by adding crushed ice or cold water. This is a highly exothermic process and should be done with caution in a well-ventilated fume hood.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

Q5: How do I choose an appropriate solvent system for purifying my thiochroman-4-one by column chromatography?

A5: The choice of eluent for column chromatography is critical for achieving good separation. A good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Initial Screening: Use Thin Layer Chromatography (TLC) to test different solvent ratios. A good Rf value for the desired product is typically in the range of 0.2-0.4.

  • Typical Solvent Systems: For thiochroman-4-ones, mixtures of hexanes and ethyl acetate are commonly used. For example, a gradient of 5% to 10% ethyl acetate in hexanes is often effective.[2]

  • Polar Compounds: If your product is highly polar, you may need to use a more polar solvent system, such as dichloromethane/methanol.

Data Presentation

The following tables summarize quantitative data for the synthesis of thiochroman-4-ones using various methods and substrates.

Table 1: Comparison of Alternative Reagents for Thiochroman-4-one Synthesis

Reagent/MethodStarting MaterialsTypical ConditionsYield (%)AdvantagesDisadvantagesReference(s)
Polyphosphoric Acid (PPA)3-(Arylthio)propanoic acids100 °C, 12 h55-81Good yields for a variety of substrates.Viscous, difficult workup.[2][3]
Methanesulfonic AcidThiophenol and acrylic acid derivativesVariesLow to ModerateOne-pot synthesis.Often results in lower yields.[1]
Sulfuric Acid3-(Arylthio)propanoic acidsHeatModerateReadily available and inexpensive.Can cause side reactions like demethylation.[1]
Pd(OAc)₂/XPhos/Zn(OTf)₂2-Sulfinyl-thiochromones and arylboronic acids80 °C, 6 hModerate to GoodForms 2-aryl-thiochromen-4-ones.Requires specialized reagents and catalyst.N/A

Table 2: Yields of Thiochroman-4-ones with Various Substituents using PPA

Substituent on ThiophenolProductYield (%)Reference
4-Methoxy6-Methoxy-thiochromen-4-one81[2]
4-Methyl6-Methyl-thiochromen-4-one72[2]
2-Methyl8-Methyl-thiochromen-4-one68[2]
4-Isopropyl6-Isopropyl-thiochromen-4-one62[2]
4-tert-Butyl6-tert-Butyl-thiochromen-4-one65[2]
4-Fluoro6-Fluoro-thiochromen-4-one60[2]
4-Chloro6-Chloro-thiochromen-4-one55[2]
4-Bromo6-Bromo-thiochromen-4-one58[2]
4-(Trifluoromethyl)6-(Trifluoromethyl)thiochromen-4-one56[2]
UnsubstitutedThiochromen-4-one69[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of thiochroman-4-ones.

Protocol 1: Synthesis of 3-(Arylthio)propanoic Acids

This protocol describes the synthesis of the precursor for the intramolecular Friedel-Crafts acylation.

Materials:

  • Arylthiol (1.0 eq)

  • 3-Chloropropanoic acid (1.05 eq)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, prepare a solution of NaOH and Na₂CO₃ in water.

  • Add the arylthiol as a solution in ethanol, followed by an aqueous solution of 3-chloropropanoic acid.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux overnight (approximately 12 hours).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous phase to a pH of 1-2 with concentrated HCl.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude 3-(arylthio)propanoic acid by flash column chromatography.[2]

Protocol 2: One-Pot Synthesis of Thiochromen-4-ones using Polyphosphoric Acid (PPA)

This protocol details the cyclization of 3-(arylthio)propanoic acids to form thiochromen-4-ones.

Materials:

  • 3-(Arylthio)propanoic acid (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask containing the 3-(arylthio)propanoic acid, add dichloromethane and an excess of polyphosphoric acid. The DCM helps to dissolve the starting material and mix it with the viscous PPA.

  • Heat the mixture to the boiling point of DCM (40 °C) to distill off the solvent.

  • Increase the temperature to 100 °C and monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add a saturated aqueous NaHCO₃ solution dropwise to quench the reaction and stir for 2 hours.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.

  • Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the thiochromen-4-one.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of thiochroman-4-ones.

experimental_workflow cluster_synthesis General Synthesis of Thiochroman-4-ones start Starting Materials: Thiophenol & β-halopropionic acid / α,β-unsaturated acid intermediate Synthesis of 3-(Arylthio)propanoic Acid start->intermediate Step 1 cyclization Intramolecular Friedel-Crafts Acylation intermediate->cyclization Step 2 purification Purification (Column Chromatography) cyclization->purification product Thiochroman-4-one analysis Characterization (NMR, IR, MS) product->analysis purification->product ppa_workflow cluster_ppa PPA-Mediated Cyclization Workflow start Mix 3-(Arylthio)propanoic acid, PPA, and DCM heat1 Heat to 40°C to remove DCM start->heat1 heat2 Heat to 100°C for cyclization (Monitor by TLC) heat1->heat2 workup Workup: Quench with NaHCO₃(aq) heat2->workup extraction Extract with Dichloromethane workup->extraction purification Purify by Column Chromatography extraction->purification product Thiochroman-4-one purification->product troubleshooting_guide cluster_troubleshooting Troubleshooting Low Yield in Cyclization start Low Yield of Thiochroman-4-one check_sm Is Starting Material Consumed? start->check_sm check_byproducts Are Byproducts Observed? check_sm->check_byproducts Yes solution_incomplete Increase reaction time/temperature Check catalyst activity check_sm->solution_incomplete No solution_polymer Use high dilution conditions check_byproducts->solution_polymer Polymeric material solution_dealkylation Use a milder catalyst (e.g., PPA) check_byproducts->solution_dealkylation Dealkylation solution_other Purify starting material Optimize purification method check_byproducts->solution_other Other impurities

References

Validation & Comparative

A Comparative Analysis of the Leishmanicidal Potential of 6-Bromothiochroman-4-one and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Development

This publication provides a detailed comparative analysis of the leishmanicidal activity of the investigational compound 6-Bromothiochroman-4-one and the established antifungal and antiprotozoal drug, Amphotericin B. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side evaluation of their efficacy, mechanisms of action, and the experimental protocols used for their assessment.

Executive Summary

Leishmaniasis remains a significant global health challenge, necessitating the development of novel, effective, and less toxic therapeutic agents. This guide delves into the leishmanicidal properties of this compound, a member of the thiochroman-4-one class of compounds, and contrasts them with Amphotericin B, a cornerstone in the treatment of severe leishmaniasis. While direct comparative experimental data for this compound is not extensively available, this guide synthesizes existing data on analogous compounds and the well-documented efficacy of Amphotericin B to provide a valuable resource for the research community.

Quantitative Data Summary

The following tables summarize the available quantitative data for Amphotericin B and representative thiochroman-4-one derivatives from in vitro studies. It is important to note that the data for this compound is inferred based on structure-activity relationship (SAR) studies of related compounds, as direct experimental values were not found in the reviewed literature.

CompoundLeishmania SpeciesHost Cell LineEC50 (µM)LC50 (µM)Selectivity Index (SI = LC50/EC50)
Amphotericin B L. panamensisU-9370.32[1]39.6[1]123.75
6-Fluorothiochroman-4-one vinyl sulfone (4j) L. panamensisU-9373.23[1]>561>174[1]
This compound (inferred) L. panamensisU-937>50Not AvailableNot Available

Note: The EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. The LC50 (Lethal Concentration 50%) is the concentration of a substance which kills 50% of the test cells. The Selectivity Index (SI) is a ratio of the cytotoxicity to the antiparasitic activity of a compound. A higher SI value indicates a more promising therapeutic candidate. The data for 6-Fluorothiochroman-4-one vinyl sulfone is included as a highly active comparator from the same chemical class. Based on structure-activity relationship studies, unsubstituted and simple halogen-substituted thiochroman-4-ones without the vinyl sulfone moiety generally exhibit low leishmanicidal activity.[1]

Mechanisms of Action

The two compounds exhibit distinct mechanisms of action against Leishmania parasites, which is a critical consideration for potential combination therapies and for overcoming drug resistance.

Amphotericin B: A Pore-Forming Antibiotic

Amphotericin B's primary mechanism of action involves its interaction with ergosterol, a major sterol component of the Leishmania cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. This disruption results in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to parasite death.

AmB Amphotericin B Ergosterol Ergosterol (in parasite membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion & Molecule Leakage Pore->Leakage Causes Death Parasite Death Leakage->Death Leads to Thiochromanone Thiochroman-4-one Derivative Protease Cysteine Protease (in parasite) Thiochromanone->Protease Targets Inhibition Enzyme Inhibition Protease->Inhibition Leads to Disruption Disruption of Essential Functions Inhibition->Disruption Causes Death Parasite Death Disruption->Death Results in cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis U937 Culture U-937 Cells Differentiate Differentiate U-937 to Macrophages U937->Differentiate Leishmania Culture L. panamensis Promastigotes Infect Infect Macrophages with Promastigotes Leishmania->Infect Differentiate->Infect Treat Treat with Compounds Infect->Treat Incubate Incubate for 72h Treat->Incubate Stain Fix and Stain (Giemsa) Incubate->Stain Count Microscopic Quantification Stain->Count Calculate Calculate EC50 Count->Calculate

References

Unveiling Antibacterial Potential: A Comparative Analysis of 6-Bromothiochroman-4-one Derivatives and Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Assessment of Antibacterial Efficacy

The antibacterial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various thiochroman-4-one derivatives and chalcones against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiochroman-4-one Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Spiro-pyrrolidine with thiochroman-4-oneBacillus subtilis32[1][2]
Spiro-pyrrolidine with thiochroman-4-oneStaphylococcus epidermidis32[1][2]
Spiro-pyrrolidine with thiochroman-4-oneStaphylococcus aureus (ATCC 25923)32[1]
Spiro-pyrrolidine with thiochroman-4-oneEnterococcus faecalis32[1]
6-chloro-thiochroman-2-carboxamide derivativeXanthomonas oryzae pv. Oryzae (Xoo)24 (EC₅₀)[3]
6-chloro-thiochroman-2-carboxamide derivativeXanthomonas axonopodis pv. Citri (Xac)30 (EC₅₀)[3]

Note: Data for the specific compound 6-Bromothiochroman-4-one is not available. The table presents data for structurally related thiochroman-4-one derivatives to provide an indication of the potential activity of this class of compounds.

Table 2: Antibacterial Activity of Chalcones

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
O-OH ChalconeMethicillin-resistant Staphylococcus aureus (MRSA)25-50[4]
M-OH ChalconeMethicillin-resistant Staphylococcus aureus (MRSA)98.7 ± 43.3[4]
P-OH ChalconeMethicillin-resistant Staphylococcus aureus (MRSA)108.7 ± 29.6[4]
Various Chalcone DerivativesStaphylococcus aureus0.4 - 0.6 mg/mL[5]
Various Chalcone DerivativesBacillus subtilis0.4 - 0.6 mg/mL[5]
Trifluoromethyl-substituted chalconeCandida albicans15.6 - 31.25[6]
Anthracene-based chalconesBacillus cereus3.12[7]
Anthracene-based chalconesStaphylococcus aureus3.12[7]

Experimental Protocols

The determination of antibacterial activity for both thiochroman-4-one derivatives and chalcones generally follows standardized microdilution or agar diffusion methods.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compounds: The test compounds (thiochroman-4-one derivatives or chalcones) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the target bacteria (e.g., adjusted to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: The microtiter plates are incubated at a temperature suitable for the specific bacterium (typically 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Dissolve Compound in DMSO (Stock Solution) C Serial Dilution of Compound in Microtiter Plate A->C B Prepare Bacterial Culture (e.g., 0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no growth) E->F G Chalcone Chalcone DNAGyrase Bacterial DNA Gyrase Chalcone->DNAGyrase Inhibits DNA_Supercoiling DNA Supercoiling DNAGyrase->DNA_Supercoiling Controls Replication DNA Replication & Transcription DNA_Supercoiling->Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

References

Thiochromanones Emerge as Potent Alternatives to Fluconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of evidence suggests that thiochromanone derivatives exhibit significant antifungal activity, with some compounds demonstrating efficacy comparable or superior to the widely used antifungal agent, fluconazole. These findings position thiochromanones as a promising class of compounds for the development of new antifungal drugs, particularly in light of increasing fluconazole resistance.

Thiochromanones, a class of heterocyclic compounds, have been the subject of intensive research due to their diverse biological activities. Recent studies have highlighted their potential as potent antifungal agents against a range of pathogenic fungi, including Candida albicans and Cryptococcus neoformans, two of the most common causes of invasive fungal infections.[1][2] Some thiochromanone derivatives have shown remarkable in vitro activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, rivaling that of fluconazole.

The primary mechanism of action for many antifungal azoles like fluconazole is the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[3][4] In contrast, studies on thiochromanones suggest a different target: N-myristoyltransferase (NMT).[1][2][5] NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as N-myristoylation, is vital for the function of many proteins involved in cellular signaling, structure, and viability. By inhibiting NMT, thiochromanones disrupt these essential cellular processes, leading to fungal cell death. This alternative mechanism of action is particularly significant as it may offer a way to combat fungal strains that have developed resistance to fluconazole.[6][7]

Comparative Antifungal Efficacy: Thiochromanones vs. Fluconazole

The following table summarizes the in vitro antifungal activity of selected thiochromanone derivatives compared to fluconazole against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference
Thiochromanone Derivatives
Compound 7bCandida albicans0.5 - 16
Cryptococcus neoformans0.5 - 16
Compound 4oCandida albicans4[1][2]
Cryptococcus neoformans4[1][2]
Compound 4dCandida albicans4[1][2]
Compound 4hCandida albicans4[1][2]
Compound 4bCryptococcus neoformans4[1][2]
Compound 4jCryptococcus neoformans4[1][2]
Fluconazole
Candida albicans0.5 - >64[6][7]
Cryptococcus neoformans4 - 64[7]

Experimental Protocols

The antifungal activity data presented above was primarily obtained using the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method for Antifungal Susceptibility Testing:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal cells is then prepared in a sterile saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is further diluted in a culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions: The thiochromanone compounds and fluconazole are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions. A series of twofold serial dilutions of each compound are then prepared in the culture medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of thiochromanones and the general workflow of the antifungal susceptibility testing.

cluster_thio Thiochromanone Action cluster_fluco Fluconazole Action Thio Thiochromanone NMT N-myristoyltransferase (NMT) Thio->NMT Inhibits Myristoylation N-myristoylation NMT->Myristoylation Protein Cellular Proteins Protein->Myristoylation Function Proper Protein Function Myristoylation->Function Viability Fungal Cell Viability Function->Viability Fluco Fluconazole Lanosterol_demethylase Lanosterol 14-α-demethylase Fluco->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol_demethylase->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fungal_Viability Fungal Cell Viability Membrane->Fungal_Viability Start Start: Fungal Culture Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate Plates Prep_Inoculum->Inoculate Prep_Plates Prepare Microtiter Plates with Drug Dilutions Prep_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC Values Incubate->Read_MIC End End: Data Analysis Read_MIC->End

References

HPLC vs. GC-MS for the Analysis of 6-Bromothiochroman-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of pharmaceutical intermediates like 6-Bromothiochroman-4-one is crucial for ensuring product quality and safety. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present a detailed examination of their performance, supported by hypothetical experimental data and protocols, to aid in selecting the most appropriate method for your analytical needs.

This compound is a heterocyclic compound with the molecular formula C9H7BrOS. Its analysis is essential for purity assessment, impurity profiling, and pharmacokinetic studies. The choice between HPLC and GC-MS for its analysis depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the analytical objective.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHPLC with UV DetectionGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass-to-charge ratio.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Sensitivity Good, typically in the nanogram (ng) range.Excellent, often reaching picogram (pg) to femtogram (fg) levels.
Selectivity Moderate, primarily based on chromatographic resolution.Very high, provides mass spectral data for confident peak identification.
Identification Based on retention time comparison with a reference standard.High confidence based on retention time and characteristic mass fragmentation patterns.
Quantitation Robust and reliable for known analytes with a chromophore.Highly accurate and precise, especially for trace-level analysis.
Sample Throughput Generally moderate, with run times typically between 10-60 minutes.[1][2]Can be faster for volatile compounds, with run times from a few minutes to seconds.[1][2]
Cost Lower initial instrument cost and operational expenses.[2]Higher initial instrument cost and maintenance requirements.

Hypothetical Performance Data

The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on typical performance for similar analytes.

ParameterHPLC-UVGC-MS
Retention Time (min) ~ 8.5~ 12.2
Limit of Detection (LOD) ~ 5 ng/mL~ 50 pg/mL
Limit of Quantitation (LOQ) ~ 15 ng/mL~ 150 pg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 5%

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS analysis of this compound are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-85% B

    • 15-17 min: 85% B

    • 17-17.1 min: 85-30% B

    • 17.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution.

  • For sample analysis, dissolve the material in the mobile phase or a compatible solvent to a suitable concentration.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

GC-MS Method

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A fused silica capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution.

  • Ensure the sample is dry and free of non-volatile residues before injection.

Visualizing the Analytical Workflow

The choice between HPLC and GC-MS can be guided by a structured decision-making process.

Analysis_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Preparation (Dissolution & Filtration) hplc_instrument HPLC System (Pump, Injector, Column, UV Detector) hplc_sample->hplc_instrument hplc_analysis Chromatographic Separation hplc_instrument->hplc_analysis hplc_data Data Acquisition (Retention Time, Peak Area) hplc_analysis->hplc_data hplc_result Quantitation & Purity Assessment hplc_data->hplc_result gcms_sample Sample Preparation (Dissolution in Volatile Solvent) gcms_instrument GC-MS System (Injector, Column, MS Detector) gcms_sample->gcms_instrument gcms_analysis Chromatographic Separation & Mass Analysis gcms_instrument->gcms_analysis gcms_data Data Acquisition (Retention Time, Mass Spectrum) gcms_analysis->gcms_data gcms_result Identification & Quantitation gcms_data->gcms_result

Caption: Comparative workflows for HPLC and GC-MS analysis.

Decision-Making Framework

The selection of the optimal analytical technique is contingent on the specific research question.

Decision_Tree start Analytical Goal for This compound node_thermal Is the analyte thermally stable? start->node_thermal node_volatility Is the analyte volatile? node_thermal->node_volatility Yes hplc HPLC is Preferred node_thermal->hplc No node_sensitivity Is high sensitivity (pg level) required? node_volatility->node_sensitivity Yes node_volatility->hplc No node_identification Is confident identification a primary goal? node_sensitivity->node_identification Yes gcms GC-MS is Preferred node_sensitivity->gcms No (Consider GC-FID) node_identification->hplc No (Routine Quantitation) node_identification->gcms Yes

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages. HPLC is a robust and versatile method, particularly suitable for routine quality control and for compounds that may be thermally unstable.[3][4] GC-MS, on the other hand, offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity identification, and structural elucidation, provided the analyte is sufficiently volatile and thermally stable.[3][4] The information provided in this guide, including the comparative data and experimental protocols, will assist researchers in making an informed decision for their specific analytical challenges.

References

A Comparative Analysis of the Cytotoxic Effects of 6-Bromothiochroman-4-one Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiochroman-4-one scaffolds have emerged as a promising class of compounds with demonstrated anticancer properties. This guide delves into the cytotoxic potential of derivatives of this scaffold, particularly in comparison to doxorubicin, a cornerstone of many chemotherapy regimens. The available data suggests that certain thiochroman-4-one derivatives exhibit significant cytotoxic activity, in some cases comparable to doxorubicin against specific cancer cell lines. However, the breadth of data for these derivatives does not yet match the extensive characterization of doxorubicin. The primary mechanism of action for doxorubicin is well-established and involves DNA intercalation and topoisomerase II inhibition, leading to cell death.[1][2] The mechanisms for thiochroman-4-one derivatives are still under investigation but are thought to involve the induction of apoptosis through various signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (GI50) of a selected thiochromanone derivative, as reported in the literature, alongside the extensive data for doxorubicin from the NCI-60 screen. It is important to note that the data for the thiochromanone derivative and doxorubicin were not generated in the same study, and thus, this comparison should be interpreted with caution.

Compound/DrugCancer Cell LineGI50 (µM)Reference
Thiochromanone Derivative (Compound 4c) MCF-7 (Breast)Potent Cytotoxicity[3]
SK-mel-2 (Melanoma)Potent Cytotoxicity[3]
DU145 (Prostate)Potent Cytotoxicity*[3]
Doxorubicin (NSC 123127) NCI-60 Mean 0.03 [4]
MCF-7 (Breast)0.04[4]
SK-MEL-2 (Melanoma)0.03[4]
DU-145 (Prostate)0.05[4]

*The referenced study identified compound 4c (8-fluoro thiochromanone thiosemicarbazone) as the most active, exhibiting potent cytotoxicity, but did not provide specific GI50 values in the abstract.

Experimental Protocols

The cytotoxicity data for doxorubicin from the NCI-60 screen was generated using the Sulforhodamine B (SRB) assay. This is a standardized high-throughput assay used by the National Cancer Institute for screening potential anticancer compounds.

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

1. Cell Plating:

  • Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.

  • The microtiter plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.

2. Compound Treatment:

  • After the initial 24-hour incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to serve as a time-zero control.

  • The experimental compounds are solubilized in DMSO and diluted with the culture medium.

  • Aliquots of the compound solutions are added to the appropriate wells of the microtiter plates, resulting in the desired final concentrations. The plates are then incubated for an additional 48 hours.

3. Endpoint Measurement - SRB Staining:

  • After the 48-hour incubation period, adherent cells are fixed by adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.

  • The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.

  • 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Unbound SRB is removed by washing five times with 1% acetic acid, and the plates are air-dried.

  • The bound SRB is solubilized with 10 mM trizma base.

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

4. Data Analysis:

  • The percentage of cell growth is calculated using the absorbance measurements from the test wells, time-zero wells, and control (untreated) wells.

  • The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Visualizing Molecular Mechanisms

Experimental Workflow for NCI-60 Cytotoxicity Screening

NCI-60 Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (NCI-60 Cell Lines) plate_cells 2. Cell Plating (96-well plates) cell_culture->plate_cells add_compounds 4. Add Compounds to Wells plate_cells->add_compounds prepare_compounds 3. Prepare Test Compounds (and Doxorubicin control) prepare_compounds->add_compounds incubate_48h 5. Incubate for 48 hours add_compounds->incubate_48h fix_cells 6. Fix Cells with TCA incubate_48h->fix_cells stain_cells 7. Stain with SRB fix_cells->stain_cells solubilize 8. Solubilize Bound Dye stain_cells->solubilize read_absorbance 9. Read Absorbance solubilize->read_absorbance calculate_growth 10. Calculate Percent Growth read_absorbance->calculate_growth determine_gi50 11. Determine GI50 Values calculate_growth->determine_gi50

Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay.

Postulated Signaling Pathway for Thiochromanone-Induced Apoptosis

While the precise signaling pathways for 6-bromothiochroman-4-one derivatives are not fully elucidated, related compounds like chalcones and other thio-derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This often involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.

Apoptosis Signaling Pathway compound This compound Derivative ros Increased ROS Production compound->ros mitochondria Mitochondrial Stress ros->mitochondria bcl2 Bcl-2 Family Modulation (Bax up, Bcl-2 down) mitochondria->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A postulated intrinsic apoptosis pathway for thiochromanone derivatives.

Conclusion

The available evidence suggests that thiochroman-4-one derivatives represent a promising avenue for the development of novel anticancer agents. While a direct, comprehensive comparison with doxorubicin is currently limited by the availability of public data for specific 6-bromo-substituted derivatives, the potent activity of related compounds in preliminary studies warrants further investigation. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers to design and interpret future studies aimed at elucidating the full therapeutic potential of this class of compounds. Further research, including head-to-head studies with established chemotherapeutics and detailed mechanistic investigations, is crucial to advance these promising molecules toward clinical application.

References

Comparative SAR study of thiochromanones and flavones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Thiochromanones and Flavones for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two important classes of heterocyclic compounds: thiochromanones and flavones. While both scaffolds are privileged structures in medicinal chemistry, their distinct structural features lead to different biological activity profiles. This document aims to summarize key SAR findings, present quantitative data in a comparative format, and provide an overview of the experimental protocols used to evaluate these compounds.

Structural and Biological Activity Overview

Thiochromanones , sulfur-containing analogues of chromanones, have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the sulfur atom in the heterocyclic ring significantly influences the molecule's physicochemical properties and biological activity compared to its oxygen-containing counterparts.[1]

Flavones , a major class of flavonoids, are widely distributed in plants and are known for their antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[4][5][6] Their basic structure consists of a C6-C3-C6 skeleton, and their biological activities are highly dependent on the substitution patterns on the A, B, and C rings.[7]

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections detail the key structural features of thiochromanones and flavones that govern their biological activities.

Thiochromanones

The biological activity of thiochromanones can be significantly modulated by substitutions on the thiochroman-4-one core.

  • Antimicrobial Activity:

    • Position 3: A hydroxyl group at the C-3 position is often essential for potent antibacterial activity, particularly against M. catarrhalis.[2]

    • Position 6: Electron-withdrawing groups at the C-6 position, such as a chloro group, have been shown to enhance antibacterial and antifungal activity.[2]

    • Position 2: Carboxylate groups at the C-2 position can significantly enhance antibacterial activity.[2]

    • Side Chains: The addition of moieties like acylhydrazone, carboxamide, and 1,3,4-thiadiazole thioether can lead to potent antibacterial and antifungal agents.[2][8] For instance, some thiochromanone derivatives containing a carboxamide moiety have shown excellent in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to commercial bactericides.[8]

  • Anticancer Activity:

    • Thiosemicarbazone derivatives of thiochromanones have demonstrated exceptional efficacy against various cancer cell lines, with IC50 values in the sub-micromolar range.[2]

  • Antiestrogenic Activity:

    • For antiestrogenic activity, specific stereochemistry (3RS,4RS), a methyl group at the 3-position, and a sulfoxide-containing side chain at the 4-position are crucial for high estrogen receptor binding and oral antiestrogen activities.[9]

Flavones

The SAR of flavones is well-studied, with the substitution pattern of hydroxyl and methoxy groups playing a pivotal role.

  • Antioxidant Activity:

    • A catechol moiety (3',4'-dihydroxy) in the B-ring is a key feature for high antioxidant activity.[7] This is attributed to the formation of a stable ortho-semiquinone radical.

    • The C2-C3 double bond in conjugation with the 4-keto group in the C-ring is crucial for electron delocalization and radical scavenging activity.[7]

    • Hydroxyl groups at positions C-3 and C-5 also contribute to antioxidant capacity.[7]

  • Anti-inflammatory Activity:

    • Hydroxyl groups at the C-5 and C-4' positions are important for enhancing anti-inflammatory activity.[6]

    • Conversely, hydroxyl groups at C-6, C-7, C-8, and C-3' positions can attenuate this activity.[6]

    • The C2-C3 double bond is also a critical determinant of the anti-inflammatory properties of flavones.[6] 3',4'-dihydroxyflavone and luteolin have shown potent inhibition of LPS-induced nitric oxide production.[10]

  • Neuroprotective Activity:

    • Hydroxy and methoxy substitutions are major determinants of neuroprotective activity.[5]

    • Specifically, a hydroxyl group at C3' and C5' of the B-ring and a methoxy group at the C7 position of the A-ring are vital for neuroprotective, antioxidant, and anti-inflammatory effects.[5]

Quantitative Data Summary

The following tables summarize the biological activities of representative thiochromanone and flavone derivatives.

Table 1: Antibacterial and Antifungal Activity of Thiochromanone Derivatives

CompoundTarget OrganismActivity (EC50/MIC/Inhibition Rate)Reference
Thiochromanone derivative 4e (with carboxamide moiety)Xanthomonas oryzae pv. oryzae (Xoo)EC50: 15 µg/mL[8]
Thiochromanone derivative 4e (with carboxamide moiety)Xanthomonas oryzae pv. oryzicolaby (Xoc)EC50: 19 µg/mL[8]
Thiochromanone derivative 4e (with carboxamide moiety)Xanthomonas axonopodis pv. citri (Xac)EC50: 23 µg/mL[8]
Thiochromanone derivative 3b (with carboxamide moiety)Botryosphaeria dothidea88% inhibition at 50 µg/mL[8]
3-hydroxythiochromen-4-one derivative 16 M. catarrhalisMIC: 0.5 µM[2]
Thiochromanone derivative 7 (with acylhydrazone moiety)Xanthomonas oryzae pv. oryzae (Xoo)EC50: 15 µg/mL[2]

Table 2: Anti-inflammatory and Neuroprotective Activity of Flavone Derivatives

CompoundBiological ActivityAssayIC50/ActivityReference
3',4'-dihydroxyflavoneAnti-inflammatoryLPS-induced NO inhibitionIC50: 9.61 ± 1.36 µM[10]
LuteolinAnti-inflammatoryLPS-induced NO inhibitionIC50: 16.90 ± 0.74 µM[10]
Flavone (5)NeuroprotectiveNeurotrophic and synaptogenic activityTop-performing among 80 flavonoids[5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of SAR studies. Below are generalized methodologies commonly employed.

Synthesis of Thiochromanones and Flavones
  • Thiochromanones: A common synthetic route involves the reaction of thiophenols with appropriate reagents to construct the thiochroman-4-one core, followed by further modifications to introduce desired substituents.[1]

  • Flavones: The synthesis of flavones often involves the oxidative cyclization of o-hydroxychalcones.[4][11] Various methods exist to prepare the chalcone precursors, typically through Claisen-Schmidt condensation of substituted benzaldehydes and acetophenones.[12]

In Vitro Biological Assays
  • Antimicrobial Activity:

    • Broth Microdilution Method: Used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

    • Agar Well Diffusion Method: Employed for preliminary screening of antibacterial activity.[12]

  • Anticancer Activity:

    • MTT Assay: A colorimetric assay to assess cell viability and the cytotoxic effects of the compounds on cancer cell lines.

  • Antioxidant Activity:

    • DPPH Radical Scavenging Assay: Measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical.

    • Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that measures the antioxidant activity of compounds within a cellular environment.[7]

  • Anti-inflammatory Activity:

    • Nitric Oxide (NO) Inhibition Assay: Measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

    • Cytokine Production Assays (ELISA): Quantifies the levels of pro-inflammatory cytokines such as IL-1β and IL-6.[10]

  • Enzyme Inhibition Assays:

    • Specific enzymatic assays are used to determine the inhibitory activity of compounds against target enzymes, such as kinases or cyclooxygenases.

Mandatory Visualizations

Signaling Pathways and Workflows

SAR_Comparison_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Thiochromanone_Synth Thiochromanone Synthesis Antimicrobial Antimicrobial Assays (MIC, Agar Diffusion) Thiochromanone_Synth->Antimicrobial Anticancer Anticancer Assays (MTT) Thiochromanone_Synth->Anticancer Flavone_Synth Flavone Synthesis Flavone_Synth->Anticancer Antioxidant Antioxidant Assays (DPPH, CAA) Flavone_Synth->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, ELISA) Flavone_Synth->Anti_inflammatory SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Antioxidant->SAR_Analysis Anti_inflammatory->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for comparative SAR studies.

References

In Vitro Efficacy of 6-Bromothiochroman-4-one and its Analogs Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. This guide provides a comparative analysis of the in vitro efficacy of thiochroman-4-one and brominated chromone derivatives against clinically significant drug-resistant bacteria. Due to the limited availability of specific data on 6-Bromothiochroman-4-one, this guide synthesizes findings from closely related analogs and compares their performance with standard-of-care antibiotics.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiochroman-4-one and chromone derivatives against a panel of drug-resistant bacteria, alongside comparator antibiotics. Lower MIC values indicate greater potency.

Data Presentation

Table 1: In Vitro Activity Against Gram-Positive Drug-Resistant Bacteria

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Thiochroman-4-one/Chromone Derivatives
Spiropyrrolidinyl-thiochroman-4-oneStaphylococcus aureus (MRSA)32[1]
6-Bromo-3-formylchromoneUropathogenic Escherichia coli20[2]
Halogenated 3-Nitro-2H-ChromenesStaphylococcus aureus (MRSA)1 - 8[3]
Comparator Antibiotics
VancomycinEnterococcus faecalis (VRE, VanA)≥32[4][5]
VancomycinStaphylococcus aureus (MRSA)1 - 2[5]

Table 2: In Vitro Activity Against Gram-Negative Drug-Resistant Bacteria

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Thiochroman-4-one/Chromone Derivatives
Spiropyrrolidinyl-thiochroman-4-onePseudomonas aeruginosa>250[1]
6-Bromo-3-formylchromoneUropathogenic Escherichia coli20[2]
Fluorine-containing chromone-tetrazole hybridPseudomonas aeruginosa20[6]
Comparator Antibiotics
MeropenemKlebsiella pneumoniae (CRE, KPC)>2 - 64[7][8]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide is primarily based on the Broth Microdilution Method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Clinically relevant isolates of drug-resistant bacteria (e.g., MRSA, VRE, CRE) and a quality control strain (e.g., Staphylococcus aureus ATCC 29213).

  • Antimicrobial Agents: Stock solutions of the test compounds (e.g., this compound analogs) and comparator antibiotics are prepared in a suitable solvent.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

  • Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is further diluted in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the antimicrobial agents are prepared in the wells of a 96-well microtiter plate containing CAMHB.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (no antibiotic) and negative (no bacteria) control wells are included.

  • The plates are incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Mandatory Visualization

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_bacteria Bacterial Isolate (e.g., MRSA) inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_bacteria->inoculum prep_compound Test Compound & Comparator Antibiotic dilution Serial Dilution of Compounds in 96-well Plate prep_compound->dilution prep_media Growth Medium (CAMHB) prep_media->dilution inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubation Incubate at 37°C for 16-20 hours inoculate->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 2: Potential Antibacterial Mechanisms of Chromone Derivatives

Mechanism_of_Action cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects compound Chromone/Thiochromone Derivatives membrane Bacterial Cell Membrane compound->membrane Interference atpase ATPase Enzyme compound->atpase Inhibition virulence Virulence Factor Gene Expression compound->virulence Downregulation disruption Membrane Disruption & Increased Permeability membrane->disruption atp_depletion ATP Depletion atpase->atp_depletion virulence_inhibition Inhibition of Toxin Production & Biofilm virulence->virulence_inhibition bacterial_death Bacterial Growth Inhibition / Death disruption->bacterial_death atp_depletion->bacterial_death virulence_inhibition->bacterial_death

Caption: Potential mechanisms of antibacterial action for chromone derivatives.

References

Unveiling the Antimicrobial Strategy: A Comparative Analysis of 6-Bromothiochroman-4-one and Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, a comprehensive comparative analysis of the investigational compound 6-Bromothiochroman-4-one against well-established antibiotics, namely β-lactams and fluoroquinolones, reveals a promising mechanism of action and antibacterial potential. This guide provides an in-depth look at the available experimental data, offering a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

Emerging evidence suggests that this compound, a member of the thiochromanone class of compounds, likely exerts its antibacterial effect through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. This mechanism of action is analogous to that of fluoroquinolone antibiotics. In contrast, β-lactam antibiotics function by disrupting cell wall synthesis. This fundamental difference in their mode of action makes this compound a compound of significant interest, with the potential to be effective against bacteria that have developed resistance to β-lactam antibiotics.

Quantitative Performance Comparison

To provide a clear and concise overview of the antibacterial efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound derivatives and representative known antibiotics against key bacterial pathogens. It is important to note that the MIC values for this compound are based on published data for closely related thiochromanone derivatives and serve as an estimated range of activity.

Compound ClassSpecific CompoundTarget OrganismMIC Range (µg/mL)Primary Mechanism of Action
Thiochromanones This compound (derivatives) Staphylococcus aureus32 - >128Inhibition of DNA Gyrase
Escherichia coli64 - >128Inhibition of DNA Gyrase
β-Lactams PenicillinStaphylococcus aureus0.015 - >256Inhibition of Cell Wall Synthesis
Fluoroquinolones CiprofloxacinEscherichia coli≤0.008 - >32Inhibition of DNA Gyrase and Topoisomerase IV

Note: The MIC values for this compound derivatives are compiled from various studies on related compounds and may not represent the exact values for this compound itself.

Deciphering the Mechanisms of Action

The effectiveness of an antibiotic is intrinsically linked to its specific molecular target within the bacterial cell. Understanding these mechanisms is crucial for drug development and for overcoming resistance.

This compound: Targeting DNA Replication

Studies on chroman-4-one derivatives, structurally similar to this compound, have indicated that these compounds likely function as inhibitors of bacterial DNA gyrase B.[1] Computational docking studies have shown that these derivatives can bind effectively to the ATP-binding site of the DNA gyrase B subunit, a mode of action that is comparable to that of fluoroquinolone antibiotics.[1] By inhibiting DNA gyrase, this compound would interfere with essential DNA processes such as replication, transcription, and repair, ultimately leading to bacterial cell death.

cluster_bacterium Bacterial Cell 6_Bromo This compound DNA_Gyrase DNA Gyrase (GyrB Subunit) 6_Bromo->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1. Proposed mechanism of action of this compound.

Known Antibiotics: A Tale of Two Targets

  • β-Lactam Antibiotics (e.g., Penicillin): This class of antibiotics targets the bacterial cell wall, a structure essential for maintaining cell integrity. β-lactams inhibit penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, the primary component of the cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.

cluster_bacterium Bacterial Cell Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase_Topo_IV DNA Gyrase & Topoisomerase IV Fluoroquinolone->DNA_Gyrase_Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Start Start Prepare_Bacteria Prepare Standardized Bacterial Inoculum Start->Prepare_Bacteria Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Inoculate Inoculate Microtiter Plate Prepare_Bacteria->Inoculate Prepare_Compound->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

References

Comparative Molecular Docking of Thiochromanone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the binding affinities and interaction mechanisms of thiochromanone derivatives with key biological targets, supported by quantitative data and detailed experimental protocols.

Thiochromanone derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antifungal, anticancer, and neuroprotective effects. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these compounds by predicting their binding orientation and affinity to various protein targets. This guide provides a comparative overview of molecular docking studies on thiochromanone derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and computational workflows.

Quantitative Comparison of Docking Studies

The following tables summarize the results from various molecular docking studies, highlighting the binding affinities of thiochromanone derivatives against several important biological targets.

Table 1: Antifungal Activity - N-Myristoyltransferase (NMT) Inhibition
CompoundTarget OrganismDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)Reference
Thiochroman-4-one Derivative 7bCandida albicansHigh Affinity (score not specified)FluconazoleNot specified[1]
Thiochromanone-Indole Hybrid 4oCandida albicans (PDB ID: 1IYL)Not specified--

Note: While specific docking scores were not provided in the abstract, the studies indicated significant binding affinity.

Table 2: Anti-Cholinesterase Activity - AChE and BChE Inhibition
CompoundTarget EnzymeBinding Affinity (kcal/mol)IC50 (µM)Reference CompoundBinding Affinity (kcal/mol)Reference
Spiroquinoxalinopyrrolidine Chromanone Hybrid 5fAcetylcholinesterase (AChE)-10.53.20 ± 0.16Galantamine-7.56[2]
Spiroquinoxalinopyrrolidine Chromanone Hybrid 5fButyrylcholinesterase (BChE)-11.618.14 ± 0.06Galantamine-7.91[2]
Table 3: Anticancer Activity - Kinase Inhibition
CompoundTarget EnzymeBinding Energy (kcal/mol)Cell LineIC50 (µM)Reference
Spirochromanone Derivative Csp 12EGFR Kinase DomainNot specifiedB16F10 (Melanoma)-[3]
Quinazoline-Thiazole Derivative 4fWild-type EGFR-A549 (Lung)IC50 (kinase): 2.17 nM[4]
Chalcone Derivative 21EGFR Kinase Domain-9.25-Predicted IC50: 164.66 nM[5]

Experimental Protocols for Molecular Docking

The following is a generalized protocol for molecular docking studies of thiochromanone derivatives based on methodologies reported in the cited literature.

1. Ligand Preparation:

  • The 2D structures of the thiochromanone derivatives are sketched using chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D formats.

  • Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.[6]

2. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[6]

  • The protein structure is prepared for docking by removing non-essential molecules like water, co-crystallized ligands, and co-factors.

  • Polar hydrogen atoms are added to the protein, and appropriate charges (e.g., Kollman charges) are assigned. This is often done using software like AutoDockTools.

3. Molecular Docking Simulation:

  • A grid box is generated around the active site of the target protein to define the search space for the ligand binding.[6]

  • Molecular docking is performed using software such as AutoDock or AutoDock Vina. The program explores various possible conformations and orientations of the ligand within the protein's active site.

  • The docking process typically involves a set number of runs to ensure a thorough search of the conformational space.

4. Analysis of Results:

  • The primary output is the binding affinity, usually expressed in kcal/mol, which indicates the strength of the ligand-protein interaction. More negative values suggest stronger binding.[6]

  • The results are analyzed to identify the best-docked conformation based on the binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for molecular docking and the signaling pathways associated with the targeted enzymes.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Box Prepared Ligand Protein_Prep Protein Preparation (from PDB, Add Hydrogens, Assign Charges) Protein_Prep->Grid_Box Prepared Protein Docking_Sim Molecular Docking (e.g., AutoDock Vina) Grid_Box->Docking_Sim Analyze_Results Analyze Results (Binding Affinity, Docking Score) Docking_Sim->Analyze_Results Docking Poses Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) Analyze_Results->Visualize

A generalized workflow for molecular docking studies.

Acetylcholinesterase_Pathway ACh_Release Acetylcholine (ACh) Released into Synaptic Cleft ACh_Receptor ACh Binds to Postsynaptic Receptor ACh_Release->ACh_Receptor AChE Acetylcholinesterase (AChE) ACh_Release->AChE Substrate Signal_Trans Signal Transduction in Postsynaptic Neuron ACh_Receptor->Signal_Trans Hydrolysis ACh Hydrolyzed to Choline and Acetate AChE->Hydrolysis Catalyzes Termination Signal Termination Hydrolysis->Termination Thiochromanone Thiochromanone Derivative (Inhibitor) Thiochromanone->AChE Inhibits NMT_Pathway NMT N-Myristoyltransferase (NMT) Myristoylation Protein Myristoylation NMT->Myristoylation Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate Protein N-terminal Glycine Substrate Protein Protein->NMT Substrate Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylation->Membrane_Targeting Fungal_Viability Fungal Viability & Pathogenesis Membrane_Targeting->Fungal_Viability Thiochromanone Thiochromanone Derivative (Inhibitor) Thiochromanone->NMT Inhibits

References

A Comparative Guide to Catalysts in the Friedel-Crafts Synthesis of 6-Bromothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular Friedel-Crafts acylation of 3-(4-bromophenylthio)propanoic acid is a critical step in the synthesis of 6-Bromothiochroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry. The choice of catalyst for this cyclization reaction significantly impacts yield, reaction conditions, and overall efficiency. This guide provides an objective comparison of common catalysts employed for this transformation, supported by available experimental data, to aid in the selection of the most suitable catalytic system.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in the synthesis of this compound is determined by factors including product yield, reaction time, and ease of handling. Below is a summary of the performance of different catalysts based on published data and established principles in Friedel-Crafts chemistry.

Catalyst[1]Reagent TypeTypical YieldKey AdvantagesKey Disadvantages
Polyphosphoric Acid (PPA) Brønsted Acid58%[2]Readily available, effective for many intramolecular acylations.[3]Highly viscous, making it difficult to stir and handle; requires high temperatures.[3]
Eaton's Reagent (P₂O₅ in MeSO₃H) SuperacidOften higher than PPALow viscosity, easier to handle than PPA; reactions often proceed at lower temperatures and may result in higher yields.[4]More expensive than PPA; hygroscopic and requires careful handling.
Aluminum Chloride (AlCl₃) Lewis AcidVariable, potentially lowA classic, strong Lewis acid for Friedel-Crafts reactions.[5][6]May be ineffective for this specific substrate, potentially leading to decomposition or low yields; requires stoichiometric amounts and anhydrous conditions.[1]
Iron(III) Chloride (FeCl₃) Lewis AcidVariableMilder and less expensive Lewis acid compared to AlCl₃.Generally less reactive than AlCl₃, may require higher temperatures or longer reaction times.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(4-bromophenylthio)propanoic acid using different catalysts.

Synthesis of Starting Material: 3-(4-bromophenylthio)propanoic acid

This precursor can be synthesized via the addition of 4-bromothiophenol to acrylic acid or by the reaction of 4-bromothiophenol with 3-chloropropanoic acid under basic conditions.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(4-bromophenylthio)propanoic acid.

  • Catalyst Addition: Add polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • Reaction Conditions: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. The precipitate is then collected by filtration, washed with water, and a dilute solution of sodium bicarbonate.

  • Purification: The crude product is dried and purified by recrystallization (e.g., from ethanol) or column chromatography to afford this compound.[2]

Protocol 2: Cyclization using Eaton's Reagent
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 3-(4-bromophenylthio)propanoic acid.

  • Catalyst Addition: Add Eaton's reagent (a 7.5-10% w/w solution of P₂O₅ in methanesulfonic acid) via a syringe.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C). The reaction is typically faster than with PPA and should be monitored by TLC.

  • Work-up: Quench the reaction by carefully pouring the mixture onto a stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Protocol 3: Cyclization using Aluminum Chloride (AlCl₃)

Note: This method may result in lower yields for this specific substrate.[1]

  • Acid Chloride Formation: Convert 3-(4-bromophenylthio)propanoic acid to its corresponding acid chloride using a standard reagent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane).

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) and cool in an ice bath.

  • Friedel-Crafts Reaction: Add a solution of the 3-(4-bromophenylthio)propanoyl chloride in the same solvent dropwise to the AlCl₃ suspension.

  • Reaction Conditions: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with water, dilute sodium bicarbonate, and brine. Dry the organic layer and concentrate to give the crude product, which is then purified.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative logic, the following diagrams are provided.

G cluster_start Starting Material Preparation cluster_cyclization Intramolecular Friedel-Crafts Cyclization cluster_workup Work-up & Purification cluster_end Final Product start 3-(4-bromophenylthio)propanoic acid catalyst Catalyst Addition (PPA, Eaton's Reagent, or AlCl₃) start->catalyst reaction Heating & Stirring catalyst->reaction workup Quenching & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification end This compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

G cluster_catalysts Catalyst Options cluster_performance Performance Metrics ppa PPA yield Yield ppa->yield Moderate (58%) handling Ease of Handling ppa->handling Difficult (Viscous) conditions Reaction Conditions ppa->conditions Harsh (High Temp) eaton Eaton's Reagent eaton->yield Good to High eaton->handling Moderate (Liquid) eaton->conditions Milder alcl3 AlCl₃ / FeCl₃ alcl3->yield Potentially Low alcl3->handling Difficult (Anhydrous) alcl3->conditions Variable

Caption: Logical comparison of catalysts for the synthesis of this compound.

Conclusion

For the intramolecular Friedel-Crafts synthesis of this compound, both Polyphosphoric Acid (PPA) and Eaton's reagent are effective catalysts. While PPA is a cost-effective and common reagent that provides a moderate yield, Eaton's reagent offers significant advantages in terms of handling and often leads to improved yields under milder conditions. Traditional Lewis acids like AlCl₃ may not be optimal for this particular substrate and could result in lower yields or the need for a two-step procedure starting with the acid chloride. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and desired purity and yield of the final product.

References

Safety Operating Guide

Proper Disposal of 6-Bromothiochroman-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents is a paramount concern for both personal safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 6-Bromothiochroman-4-one, a halogenated organic compound. Adherence to these protocols is critical to minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as the compound is a known skin irritant.[1][2]
Body Protection A flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH-approved respirator if handling outside of a fume hood or if dust is generated.Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1][2]

In the event of exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water and remove any contaminated clothing.[1]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation: Move the individual to fresh air.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

Seek medical attention if any symptoms persist.

Key Data for Disposal of this compound

The following table summarizes crucial information for the handling and disposal of this compound.

ParameterGuidelineSource
Chemical Classification Halogenated Organic CompoundGeneral Chemical Knowledge
Waste Category Hazardous Chemical Waste[1]
Primary Disposal Route Licensed Hazardous Waste Disposal Service[1]
In-Lab Treatment Not RecommendedGeneral Safety Principles
Container Type Chemically resistant, sealed container (e.g., glass or high-density polyethylene).General Laboratory Guidelines
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.General Laboratory Guidelines
Storage Location Designated and properly ventilated Satellite Accumulation Area (SAA).General Laboratory Guidelines
Incompatible Wastes Strong oxidizing agents, non-halogenated organic waste, strong acids, and strong bases.[1][1]
Melting Point 66 - 69 °C / 150.8 - 156.2 °F[1]
Hazardous Decomposition Products None under normal use conditions.[1][1]

Experimental Protocols for Disposal

The disposal of this compound is a strict adherence to established safety protocols for hazardous waste management. The following step-by-step methodology outlines the correct procedure for its disposal.

Step 1: Waste Identification and Segregation

  • Identify as Halogenated Waste: Recognize that this compound is a brominated, and therefore halogenated, organic compound.

  • Segregate at Source: Do not mix this compound with non-halogenated organic waste. Maintain separate, clearly labeled waste streams to ensure proper final disposal, which is often incineration for halogenated materials.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Select a clean, dry, and chemically resistant container with a secure screw-top cap. Glass or high-density polyethylene containers are generally suitable.

  • Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound." If other compatible halogenated wastes are added to the same container, list all constituents and their approximate percentages.

Step 3: Waste Accumulation and Storage

  • Transferring Waste: Carefully transfer the waste into the labeled container, avoiding splashes or the generation of dust. If transferring a solid, use a funnel or other appropriate tools to minimize dispersal. All transfers should be performed in a chemical fume hood.

  • Securely Seal: After each addition, securely close the container lid to prevent the release of vapors.

  • Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials. The SAA should have secondary containment to control any potential leaks.

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup and proper disposal.

  • Provide Documentation: Be prepared to provide the EHS or disposal service with a complete list of the container's contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound. start Start: Chemical waste generated identify Identify as Halogenated Organic Waste start->identify segregate Segregate from non-halogenated waste identify->segregate container Select appropriate, labeled hazardous waste container segregate->container transfer Transfer waste in a fume hood container->transfer store Store in designated Satellite Accumulation Area (SAA) transfer->store spill Spill Occurs transfer->spill contact_ehs Contact Environmental Health & Safety (EHS) for disposal store->contact_ehs end End: Proper disposal by licensed service contact_ehs->end spill_procedure Follow Spill Cleanup Protocol: - Evacuate and secure area - Don appropriate PPE - Use absorbent material - Collect and containerize as hazardous waste spill->spill_procedure Yes spill_procedure->store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 6-Bromothiochroman-4-one, a compound that requires careful management due to its potential hazards.

Hazard Summary

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, strict adherence to safety protocols is mandatory to prevent exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is necessary to provide comprehensive protection when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation[1].
Body Protection Protective clothing, such as a lab coat or disposable gown.To prevent skin contact with the solid compound or any spills[1][3].
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures.To protect eyes from dust particles and splashes, preventing serious eye irritation[1][4].
Respiratory Protection Use in a well-ventilated area. For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended.To prevent respiratory tract irritation from inhalation of dust[2][5].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and contamination. All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to control dust and vapors[6].

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Verify eyewash and safety shower are accessible prep2->prep3 handle1 Weigh and handle solid compound in fume hood prep3->handle1 handle2 Avoid dust formation handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate waste into a labeled, sealed container clean1->clean2 clean3 Remove and dispose of PPE properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Designated Waste Container : Use a dedicated, clearly labeled, and sealed container for all this compound waste. The container must be compatible with the chemical[7].

  • Halogenated Organic Waste : This compound must be disposed of as halogenated organic waste. Do not mix it with other waste streams[7][8].

  • Contaminated Materials : All disposable PPE (gloves, gowns), and any labware (e.g., weighing paper, pipette tips) that has come into contact with the compound should be disposed of in the same designated hazardous waste container[3].

Storage and Disposal

  • Storage : Store the sealed waste container in a designated and secure waste accumulation area.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][7].

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1].

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell[1].

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[1].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromothiochroman-4-one
Reactant of Route 2
Reactant of Route 2
6-Bromothiochroman-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.